AZD6564
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
5-[(2R,4S)-2-(2,2-dimethylpropyl)piperidin-4-yl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)8-10-6-9(4-5-14-10)11-7-12(16)15-17-11/h7,9-10,14H,4-6,8H2,1-3H3,(H,15,16)/t9-,10+/m0/s1 |
InChI Key |
ORLPPUHANSFJCS-VHSXEESVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
AZD6564: A Technical Guide to its Mechanism of Action in Fibrinolysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of AZD6564, a novel oral fibrinolysis inhibitor. The document details its molecular interactions within the fibrinolytic cascade, presents key quantitative data from preclinical studies, outlines the methodologies of pivotal experiments, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the Plasminogen-Fibrin Interaction
This compound is a potent, orally bioavailable inhibitor of fibrinolysis that functions by disrupting a critical protein-protein interaction central to the dissolution of fibrin (B1330869) clots.[1][2][3] The fibrinolytic system's primary function is to degrade fibrin clots, a process mediated by the serine protease plasmin.[1] Plasmin is derived from its zymogen precursor, plasminogen, through activation by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[1][4]
The key to localized and efficient fibrinolysis lies in the binding of plasminogen and plasmin to lysine (B10760008) residues on the surface of fibrin.[1][5] This interaction is mediated by specialized structures on plasminogen and plasmin known as kringle domains, which contain lysine-binding sites (LBS).[1] By binding to fibrin, plasminogen is conformationally altered, enhancing its activation to plasmin by tPA.[6] Furthermore, the localization of plasmin on the fibrin clot focuses its proteolytic activity and protects it from systemic inhibitors like α2-antiplasmin.[4][7][8]
This compound functions as a lysine mimetic.[1][2] As evidenced by X-ray crystallography, it competitively binds to the lysine-binding sites, particularly within the Kringle 1 (K1) domain of plasminogen and plasmin.[1][9] This occupation of the LBS by this compound physically obstructs the binding of plasminogen and plasmin to fibrin.[1][2][3] Consequently, the localized activation of plasminogen to plasmin on the fibrin surface is significantly attenuated, leading to the inhibition of fibrinolysis.[1][10] This mechanism is analogous to that of tranexamic acid (TXA), a clinically used lysine analog, but this compound demonstrates significantly higher potency.[1]
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 7. Frontiers | Alpha2-Antiplasmin: The Devil You Don't Know in Cerebrovascular and Cardiovascular Disease [frontiersin.org]
- 8. Alpha 2-antiplasmin - Wikipedia [en.wikipedia.org]
- 9. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to AZD6564 and its Interaction with Plasminogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6564 is a potent and orally bioavailable small molecule inhibitor of fibrinolysis. Its mechanism of action is centered on the specific inhibition of the protein-protein interaction between plasminogen/plasmin and fibrin (B1330869). This is achieved through high-affinity binding to the lysine-binding sites (LBS) located within the kringle domains of plasminogen. By occupying these sites, this compound effectively prevents the recruitment of plasminogen to the fibrin clot, thereby inhibiting its activation to plasmin and subsequent fibrin degradation. This technical guide provides a comprehensive overview of the protein target of this compound, its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and a description of the relevant signaling pathways.
The Protein Target: Plasminogen
The primary protein target of this compound is plasminogen , a 92 kDa zymogen that is the precursor to the active serine protease, plasmin.[1] Plasminogen is comprised of an N-terminal Pan-apple (PAp) domain, five homologous kringle domains (K1-K5), and a C-terminal serine protease domain.[1] The kringle domains are crucial for the regulation of plasminogen's function, as they contain the lysine-binding sites (LBS) that mediate its interaction with fibrin, cell surface receptors, and other proteins.[1]
In its native, circulating form (Glu-plasminogen), the molecule adopts a closed, activation-resistant conformation where the LBS of most kringle domains are internally occupied.[1] However, the LBS of the first kringle domain (K1) is exposed and available for ligand binding.[1] Upon binding to lysine (B10760008) residues on fibrin or cell surfaces, plasminogen undergoes a conformational change to an open, more readily activatable form.[1]
Mechanism of Action of this compound
This compound is a lysine mimetic, designed to competitively bind to the LBS of plasminogen.[1][2] By occupying these sites, particularly the exposed K1 domain, this compound prevents the binding of plasminogen to the C-terminal lysine residues of fibrin. This inhibition of the plasminogen-fibrin interaction is the core of this compound's antifibrinolytic activity. It effectively blocks the localization and accumulation of plasminogen on the fibrin clot, which is a prerequisite for its efficient activation to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[1]
The binding of this compound to the LBS of plasminogen has been confirmed by X-ray crystallography of a closely related inhibitor, demonstrating its interaction within the binding pocket of the kringle 1 domain.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | In Vitro Human Plasma Clot Lysis IC50 (µM) | Reference |
| This compound | 0.44 | [1][2][3] |
| Tranexamic Acid (TXA) | ~20-30 | [1] |
| Compound | In Vivo Rat Bleeding Model EC50 (µM) | In Vivo Rat Bleeding Model ED50 (µmol/kg/min) | Reference |
| This compound | 1.62 | 0.84 | [1] |
| Tranexamic Acid (TXA) | 19.2 | 15.9 | [1] |
| Ligand | Binding Affinity (Kd) to Plasminogen Kringle Domains | Reference |
| Tranexamic Acid (TXA) | K1 (Glu-plasminogen): 1.1 µMK1 (Lys-plasminogen): 2.2 µMK4 (Lys-plasminogen): 36 µM | [1] |
| ε-aminocaproic acid (EACA) | K4: 7.1 +/- 1.0 mM | [4] |
Note: Specific Kd values for this compound binding to individual kringle domains are not publicly available in the reviewed literature.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize inhibitors like this compound. These are reconstructed based on general descriptions found in the scientific literature.
In Vitro Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in human plasma.
Materials:
-
Human citrated platelet-poor plasma (PPP)
-
Tissue plasminogen activator (tPA)
-
Thrombin
-
Calcium chloride (CaCl2)
-
Tris-buffered saline (TBS), pH 7.4
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in TBS.
-
In a 96-well plate, add 10 µL of the test compound dilutions or vehicle control to triplicate wells.
-
Add 100 µL of human PPP to each well.
-
Initiate clot formation by adding a solution containing thrombin and CaCl2.
-
Simultaneously, initiate fibrinolysis by adding a solution containing tPA.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm every minute for a period of 60-120 minutes. The OD will increase as the clot forms and decrease as it lyses.
-
The time to 50% clot lysis is determined for each concentration of the test compound.
-
Plot the time to 50% lysis against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Plasminogen Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This assay directly measures the binding affinity (Kd) of a compound to purified plasminogen or its individual kringle domains.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Purified human plasminogen or recombinant kringle domains
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound) at various concentrations
Procedure:
-
Immobilize purified human plasminogen or a specific kringle domain onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which is proportional to the mass of the compound binding to the immobilized protein.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
Fit the equilibrium binding responses to a 1:1 binding model to determine the dissociation constant (Kd).
Visualizations
Signaling Pathway of Fibrinolysis
Caption: The fibrinolysis signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vitro Clot Lysis Assay
Caption: Workflow for the in vitro plasma clot lysis assay.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a highly specific inhibitor of fibrinolysis that targets the lysine-binding sites of plasminogen. Its potent inhibitory activity, demonstrated in both in vitro and in vivo models, highlights its potential as a therapeutic agent for conditions characterized by excessive fibrinolysis. The detailed understanding of its mechanism of action, supported by quantitative binding data and robust experimental methodologies, provides a solid foundation for its further development and clinical application. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug development and hemostasis.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of antifibrinolytic amino acids to kringle-4-containing fragments of plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6564: A Lysine Mimetic Approach to Fibrinolysis Inhibition
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
AZD6564 is a novel, orally bioavailable small molecule engineered as a potent and selective inhibitor of fibrinolysis.[1] It functions as a lysine (B10760008) mimetic, a compound that structurally and functionally imitates the amino acid lysine, to competitively block a critical protein-protein interaction in the blood clot dissolution cascade.[1] By binding to the lysine-binding sites of plasminogen and plasmin, this compound effectively prevents their association with fibrin (B1330869), thereby inhibiting the degradation of blood clots.[2] Developed as a successor to established antifibrinolytic agents like tranexamic acid (TXA), this compound demonstrates significantly improved potency, a superior selectivity profile, particularly against GABAa receptors, and favorable pharmacokinetic properties in preclinical studies.[1] This guide details the mechanism of action, preclinical data, and key experimental methodologies related to this compound.
The Fibrinolytic Pathway and the Role of Lysine
The fibrinolytic system is a crucial physiological process responsible for the degradation of fibrin clots, ensuring the restoration of blood flow after tissue repair.[3] The pathway's central enzyme, plasmin, circulates as an inactive zymogen, plasminogen.[4] The conversion of plasminogen to plasmin is initiated by plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[5]
A key feature of this system is its localization to the site of the clot. This is mediated by specialized protein modules on plasminogen called kringle domains, which contain lysine-binding sites (LBS).[1] These sites recognize and bind to C-terminal lysine residues exposed on the surface of the fibrin mesh.[1] This interaction concentrates plasminogen on the clot, promoting efficient activation to plasmin and subsequent fibrin degradation.[1] Inhibition of this protein-protein interaction is a validated therapeutic strategy for controlling excessive bleeding.[1]
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrinolytic system | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Image:Fibrinolytic Pathway-MSD Manual Professional Edition [msdmanuals.com]
The Discovery and Development of AZD6564: A Novel Oral Fibrinolysis Inhibitor
Introduction
AZD6564 is a potent, orally bioavailable fibrinolysis inhibitor developed for the treatment of bleeding conditions, such as heavy menstrual bleeding.[1] It represents a significant advancement over existing therapies like tranexamic acid (TXA) by offering improved potency and selectivity.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers and professionals in drug development.
Mechanism of Action: A Targeted Protein-Protein Interaction Inhibitor
The physiological process of fibrinolysis is responsible for the dissolution of fibrin (B1330869) clots after wound healing.[2] This cascade is primarily mediated by the enzyme plasmin, which is converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2] The localization and action of plasmin on the fibrin surface are facilitated by the binding of lysine (B10760008) binding sites (LBS) within the kringle domains of plasminogen to C-terminal lysine residues on fibrin.[2]
This compound exerts its antifibrinolytic effect by acting as a lysine mimetic.[3] As confirmed by X-ray crystallography, this compound binds to the lysine binding site in the kringle domains of plasmin, thereby preventing plasmin from binding to fibrin.[2][3] This targeted interference of a critical protein-protein interaction effectively blocks the degradation of the fibrin clot.[2][3] The isoxazolone moiety of this compound serves as a carboxylic acid isostere, crucial for its binding affinity.[3]
Fibrinolysis Signaling Pathway and this compound Inhibition
Caption: The fibrinolysis cascade and the inhibitory mechanism of this compound.
Drug Discovery and Optimization
The discovery of this compound began with the lead compound 5-(4-piperidyl)-3-isoxazolone (4-PIOL), a potent fibrinolysis inhibitor.[2] However, 4-PIOL suffered from poor permeability and off-target activity as a partial agonist at GABAa receptors.[2] The optimization strategy focused on enhancing potency, improving permeability, and increasing selectivity against GABAa.[1][4]
A systematic structure-activity relationship (SAR) study was conducted, exploring substitutions on the piperidine (B6355638) and isoxazolone rings.[2] Methyl substitution at the 2-position of the piperidine ring (compound 5) maintained potency while dramatically improving GABAa selectivity.[2] This finding highlighted the 2-position as a key site for further modification, ultimately leading to the identification of this compound (compound 19).[2]
Table 1: Initial Structure-Activity Relationship (SAR) Development around 4-PIOL
| Compound | Clot Lysis IC50 (µM) Buffer/Plasma | GABAa IC50 (µM) | Caco-2 Papp A to B (10⁻⁶ cm s⁻¹) |
| EACA | 105 / 40 | - | - |
| TXA | 12 / 3.1 | 1600 | - |
| 4-PIOL | 2.8 / 0.8 | 35 | <0.01 |
| 5 (racemic cis-isomer) | 6.3 / 2.1 | >2000 | 0.6 |
| Data sourced from Cheng et al., 2014.[2] |
Preclinical Profile of this compound
The optimization efforts culminated in this compound, a compound with a balanced profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]
In Vitro Efficacy and Selectivity
This compound demonstrated potent inhibition of fibrinolysis in both human buffer and plasma clot lysis assays.[3] Crucially, it showed no detectable activity against GABAa receptors, a significant improvement over the lead compound and existing therapies like TXA.[2]
Table 2: In Vitro Profile of this compound and Related Compounds
| Compound | Human Plasma Clot Lysis IC50 (µM) | GABAa IC50 (µM) |
| TXA | 3.1 | 1600 |
| This compound (19) | 0.44 | No detectable activity |
| 17 | - | - |
| 22 | - | - |
| Data for this compound and TXA from Cheng et al., 2014.[2][3] Note: Specific IC50 values for compounds 17 and 22 were not provided in the primary source. |
Experimental Protocol: Human Plasma Clot Lysis Assay
The in vitro potency of the compounds was determined by measuring the prolongation of the human plasma clot lysis time.[2] While detailed protocols are often found in supplementary materials, the general procedure involves:
-
Human plasma is treated with the test compound at various concentrations.
-
Clotting is initiated, and the lysis of the clot is induced by the addition of a plasminogen activator (e.g., tPA).
-
The time required for the clot to lyse is measured spectrophotometrically.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of clot lysis, is then calculated.
In Vitro Experimental Workflow
Caption: Generalized workflow for the in vitro human plasma clot lysis assay.
In Vivo Efficacy
The in vitro potency of this compound translated to significant in vivo efficacy in a rat bleeding model.[2] this compound demonstrated a dose-dependent reduction in tPA-prolonged bleeding time, being significantly more potent than TXA.[2]
Table 3: In Vivo Fibrinolysis Inhibition in a Rat Bleeding Model
| Compound | ED50 (µmol/kg) | EC50 (µM) |
| TXA | 14 | 120 |
| This compound (19) | 0.74 | 10 |
| 17 | 0.55 | 5.1 |
| 22 | 1.3 | 12 |
| ED50: Dose giving 50% reduction in bleeding time. EC50: Plasma concentration giving 50% reduction in bleeding time. Data sourced from Cheng et al., 2014.[2] |
Experimental Protocol: Rat Bleeding Model
To confirm the in vivo reduction in bleeding, compounds were tested in a rat model where bleeding was prolonged by tPA.[2] The protocol involved:
-
Anesthetized rats received an infusion of the test compound at various doses.
-
tPA was administered to prolong bleeding.
-
A standardized incision was made (e.g., in the tail).
-
The bleeding time was measured.
-
The ED50 (effective dose) and EC50 (effective plasma concentration) required to reduce the bleeding time by 50% were calculated.[2]
Pharmacokinetics and Metabolism
This compound exhibited a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability in both rats and dogs.[2] The compound is eliminated through both hepatic and renal pathways.[2] Biotransformation studies in human hepatocytes indicated low metabolism, with only trace amounts of glucuronidation observed on the isoxazolone ring.[2]
Table 4: Pharmacokinetic Properties of Selected Compounds
| Compound | Species | Bioavailability (%) | Clearance (mL/min/kg) | Renal Elimination (% of dose) |
| This compound (19) | Rat | 39 | - | 45 |
| Dog | 53 | - | 70 | |
| 17 | Rat | - | - | 25 |
| Dog | - | - | 7 | |
| 22 | Rat | 19 | - | 25 |
| Dog | 59 | - | - | |
| Data sourced from Cheng et al., 2014.[2] Note: Clearance values were not explicitly provided in the primary source. |
Conclusion
The discovery and development of this compound represent a successful example of structure-based drug design and optimization. By systematically addressing the liabilities of the initial lead compound, researchers at AstraZeneca developed a potent and selective oral fibrinolysis inhibitor.[2] this compound's improved potency over TXA, excellent GABAa selectivity, lack of CYP450 or hERG inhibition, and good pharmacokinetic properties led to its selection as a clinical development candidate.[2] The predicted human dose of 340 mg twice daily suggests a more convenient dosing regimen compared to existing therapies.[3] Further clinical investigation will ultimately determine the therapeutic utility of this compound in treating bleeding disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
AZD6564: A Technical Guide to the Inhibition of Plasmin-Fibrin Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6564 is a potent, orally bioavailable small molecule inhibitor of fibrinolysis that acts by disrupting the critical protein-protein interaction between plasmin(ogen) and fibrin (B1330869). By competitively binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen, this compound effectively prevents the localization of plasmin activity on the fibrin clot, thereby inhibiting its degradation. This technical guide provides an in-depth overview of the mechanism of action, key preclinical data, and detailed experimental methodologies related to this compound. The information presented is intended to support further research and development in the field of antifibrinolytic therapy.
Introduction
The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after hemostasis. The key enzyme in this system, plasmin, is generated from its zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA). The efficiency and localization of this process are highly dependent on the interaction between the lysine-binding sites (LBS) located in the kringle domains of plasminogen and the C-terminal lysine (B10760008) residues on fibrin.[1]
In conditions of excessive fibrinolysis, such as heavy menstrual bleeding or trauma-induced coagulopathy, therapeutic intervention to inhibit this process is necessary. This compound has emerged as a promising novel fibrinolysis inhibitor. It is a lysine mimetic that features an isoxazolone as a carboxylic acid isostere.[2] This design allows for high-affinity binding to the LBS of plasminogen, effectively competing with fibrin and preventing plasmin-mediated clot degradation.[2]
Mechanism of Action
This compound exerts its antifibrinolytic effect through a competitive inhibition mechanism. It targets the lysine-binding sites within the five kringle domains of plasminogen.[1] By occupying these sites, this compound prevents plasminogen from binding to lysine residues on the surface of the fibrin clot. This disruption of the plasminogen-fibrin interaction is critical because the localization of plasminogen on the fibrin clot significantly enhances its activation to plasmin by tPA. Consequently, with the LBS blocked by this compound, the generation of plasmin at the site of the clot is markedly reduced, leading to the inhibition of fibrinolysis.[2]
Quantitative Data
The preclinical development of this compound has generated significant quantitative data to characterize its potency, pharmacokinetic profile, and in vivo efficacy.
In Vitro Potency
The inhibitory activity of this compound was determined using a human plasma clot lysis assay.[2]
| Compound | Human Plasma Clot Lysis IC50 (μM) |
| This compound | 0.44 |
| Tranexamic Acid (TXA) | ~1.8 |
Table 1: In Vitro Potency of this compound and Tranexamic Acid. [2]
Pharmacokinetic Properties
Pharmacokinetic studies were conducted in rats and dogs to evaluate the oral bioavailability and elimination pathways of this compound.[1]
| Species | Bioavailability (%) | Renal Elimination (% of dose) |
| Rat | 39 | 45 |
| Dog | 53 | 70 |
Table 2: Pharmacokinetic Profile of this compound. [1]
In Vivo Efficacy
The in vivo antifibrinolytic effect of this compound was assessed in a tPA-prolonged rat tail bleeding model.[1]
| Compound | EC50 (μM) | ED50 (μmol/kg) |
| This compound | 0.28 | 0.16 |
| Tranexamic Acid (TXA) | 3.4 | 3.1 |
Table 3: In Vivo Efficacy of this compound and Tranexamic Acid in a Rat Bleeding Model. [1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited.
Human Plasma Clot Lysis Assay
This in vitro assay measures the ability of a compound to inhibit the lysis of a plasma clot induced by tPA.
Protocol:
-
Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the test compound (e.g., this compound) in buffer.
-
Plasma Addition: Pooled human citrated plasma is added to each well containing the test compound and incubated for a short period.
-
Clot Formation: Clotting is initiated by the addition of a solution containing thrombin and calcium chloride.
-
Fibrinolysis Induction: Immediately after the addition of the clotting solution, tissue plasminogen activator (tPA) is added to initiate fibrinolysis.
-
Data Acquisition: The plate is incubated at 37°C, and the change in optical density (absorbance) at 405 nm is monitored over time using a plate reader. The increase in absorbance corresponds to clot formation, and the subsequent decrease indicates clot lysis.
-
Data Analysis: The time required to reach 50% clot lysis is determined for each compound concentration.
-
IC50 Calculation: The concentration of the compound that produces 50% inhibition of clot lysis (IC50) is calculated by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
tPA-Induced Rat Tail Bleeding Model
This in vivo model assesses the hemostatic efficacy of an antifibrinolytic agent in a scenario of accelerated fibrinolysis.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered intravenously (i.v.) via the tail vein.
-
tPA Infusion: A constant infusion of human tPA is initiated to induce a state of hyperfibrinolysis.
-
Tail Transection: A standardized transection is made on the tail of the rat.
-
Bleeding Measurement: The tail is immersed in pre-warmed saline, and the bleeding time is recorded. Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
-
Data Analysis: The bleeding time and/or blood loss in the compound-treated groups are compared to the vehicle-treated control group. The dose required to reduce bleeding by 50% (ED50) and the plasma concentration that achieves 50% effect (EC50) are calculated.[1]
Drug Development Logic
The development of this compound followed a logical progression from identifying a lead compound to selecting a clinical candidate with an optimized profile.
Conclusion
This compound is a potent and selective inhibitor of the plasmin-fibrin interaction with a well-defined mechanism of action. Preclinical data demonstrates its potential as an effective oral antifibrinolytic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel compounds targeting the fibrinolytic system. Further studies are warranted to fully elucidate its clinical utility in various bleeding disorders.
References
Structural Analysis of AZD6564 Binding to Plasmin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6564 is a novel, orally active inhibitor of fibrinolysis that acts by disrupting the interaction between plasminogen and fibrin (B1330869). This technical guide provides a detailed overview of the structural basis of this compound's mechanism of action, focusing on its binding to the kringle domains of plasminogen. While direct quantitative binding data for this compound is not extensively available in the public domain, this document synthesizes information from the primary literature, including functional inhibition data and crystallographic data of a closely related analog, to provide a comprehensive understanding of its binding characteristics. This guide also includes detailed, generalized protocols for key experimental techniques used in such structural and binding analyses.
Introduction: The Fibrinolytic System and the Role of Plasmin
The fibrinolytic system is a crucial physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency after wound healing. The primary enzyme in this cascade is plasmin, a serine protease that is converted from its zymogen form, plasminogen, by tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[1]
The localization and activation of plasminogen on the fibrin surface are mediated by lysine-binding sites (LBS) located within its five kringle domains (K1-K5).[1] These LBSs recognize and bind to C-terminal lysine (B10760008) residues on fibrin, a critical protein-protein interaction for efficient fibrinolysis.[1]
This compound: Mechanism of Action
This compound is a lysine mimetic that contains an isoxazolone as a carboxylic acid isostere.[1][2] It functions as a fibrinolysis inhibitor by competitively binding to the LBSs on the kringle domains of plasminogen.[1][2] This action prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrin degradation.[1][2] The primary target for this interaction is the Kringle 1 (K1) domain, which is the most exposed and readily available for ligand binding in the native, closed conformation of plasminogen.[1][3]
Signaling Pathway of Fibrinolysis Inhibition by this compound
Quantitative Data
| Compound | Assay | Parameter | Value (μM) |
| This compound | Human Plasma Clot Lysis | IC50 | 0.44[1][2] |
| Tranexamic Acid (TXA) | Glu-plasminogen K1 binding | Kd | 1.1[1] |
| Tranexamic Acid (TXA) | Lys-plasminogen K1 binding | Kd | 2.2[1] |
| Tranexamic Acid (TXA) | Lys-plasminogen K4 binding | Kd | 36[1] |
Table 1: Potency and Comparative Binding Data.
Structural Analysis of Binding
The structural basis for the binding of this class of inhibitors to the plasminogen Kringle 1 (K1) domain has been elucidated by X-ray crystallography of a close analog of this compound (compound 17 from the discovery publication). The coordinates for this structure are deposited in the Protein Data Bank under the accession code 4CIK .[1][4]
The analysis of the 4CIK structure reveals the key interactions within the lysine-binding site of the K1 domain. The inhibitor binds in a zwitterionic form, with the isoxazolone ring mimicking the carboxylate group of lysine and the piperidine (B6355638) nitrogen mimicking the amino group.
Key Interactions in the Kringle 1 Binding Site (PDB: 4CIK)
| Interacting Residue in K1 | Interaction Type | Ligand Moiety Involved |
| Arg34, Arg70 | Salt Bridge / H-Bond | Isoxazolone (carboxylate mimic) |
| Asp54, Asp56 | Salt Bridge / H-Bond | Piperidine (amino mimic) |
| Trp61, Tyr71 | van der Waals | Piperidine and linker |
Table 2: Key Amino Acid Interactions with an this compound Analog in the Plasminogen K1 Domain.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are proprietary. However, this section provides comprehensive, generalized protocols for the key techniques used to characterize such small molecule-protein interactions.
X-ray Crystallography of Plasminogen Kringle 1 with an Inhibitor
This protocol outlines the typical steps for determining the crystal structure of the plasminogen K1 domain in complex with a small molecule inhibitor like this compound.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the native plasminogen reveals an activation-resistant compact conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
In Vitro Characterization of AZD6564: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AZD6564, a novel, orally available small molecule inhibitor of fibrinolysis. The information presented herein is intended to support researchers and drug development professionals in understanding the core pharmacological and biopharmaceutical properties of this compound.
Core Mechanism of Action
This compound is a lysine (B10760008) mimetic that acts as a competitive inhibitor of the protein-protein interaction between plasminogen/plasmin and fibrin (B1330869).[1][2] By binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen, this compound prevents the binding of plasminogen to fibrin.[1][2] This blockade inhibits the activation of plasminogen to plasmin on the fibrin surface, thereby preventing the dissolution of the fibrin clot.[1] X-ray crystallography studies have confirmed that this compound binds to the same pocket in the kringle 1 domain as the endogenous lysine analogs and tranexamic acid (TXA).[1]
Quantitative In Vitro Pharmacology
The in vitro potency and selectivity of this compound have been assessed through various assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay | Endpoint | This compound Value (μM) | Comparator: Tranexamic Acid (μM) |
| Human Plasma Clot Lysis Assay | IC₅₀ | 0.44 | 1600 |
| Human Buffer Clot Lysis Assay | IC₅₀ | - | - |
Data sourced from Cheng et al., 2014.[1][2]
Table 2: In Vitro Selectivity and Permeability of this compound
| Assay | Endpoint | This compound Result |
| GABAa Receptor Binding Assay | Activity | No detectable activity |
| Caco-2 Cell Permeability Assay | Papp (A to B) | - (Data for related compounds suggest improved permeability over leads) |
Data sourced from Cheng et al., 2014.[1]
Detailed Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the discovery of this compound.
Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in human plasma.
Materials:
-
Human citrated plasma
-
Tissue plasminogen activator (t-PA)
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Test compound (this compound) and vehicle control
-
96-well microplate reader with temperature control (37°C) and absorbance measurement capabilities (e.g., 405 nm)
Procedure:
-
Prepare a solution of human plasma diluted with buffer.
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add the diluted human plasma to the wells containing the test compound.
-
Initiate clot formation by adding a solution containing thrombin and CaCl₂ to each well.
-
Simultaneously, initiate fibrinolysis by adding t-PA to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (absorbance) over time. The time to 50% clot lysis is determined for each concentration of the test compound.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% increase in the time to clot lysis compared to the vehicle control.
GABAa Receptor Binding Assay
This assay is used to determine the potential off-target interaction of this compound with the GABAa receptor.
Materials:
-
Rat brain membrane preparation (source of GABAa receptors)
-
[³H]-Muscimol (radioligand)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA)
-
Scintillation fluid and counter
Procedure:
-
In a series of test tubes, combine the rat brain membrane preparation, [³H]-Muscimol, and varying concentrations of the test compound (this compound).
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
-
Incubate the tubes at a specified temperature and for a set duration to allow for binding equilibrium to be reached.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of [³H]-Muscimol binding by this compound at the tested concentrations.
Caco-2 Cell Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The cell monolayers are washed with a pre-warmed transport buffer.
-
The test compound (this compound) dissolved in transport buffer is added to the apical (donor) compartment.
-
Fresh transport buffer is added to the basolateral (receiver) compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the receiver compartment at various time points and from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Summary of In Vitro Profile
This compound is a potent inhibitor of fibrinolysis with a clear mechanism of action involving the blockade of plasminogen binding to fibrin.[1][2] In vitro studies demonstrate its high potency in a physiologically relevant human plasma clot lysis assay, showing a significant improvement over the current standard of care, tranexamic acid.[1] Furthermore, this compound exhibits a favorable selectivity profile, with no detectable activity at the GABAa receptor, a known off-target of tranexamic acid.[1] While specific permeability data for this compound is not detailed in the primary literature, the optimization program leading to its discovery focused on improving this property, suggesting it is suitable for oral administration.[1] The compound demonstrates high metabolic stability in human hepatocytes and liver microsomes and does not show notable inhibition of CYP450s or hERG.[1] These in vitro characteristics position this compound as a promising candidate for the treatment of conditions associated with excessive fibrinolysis.
References
Preclinical Profile of AZD6564: A Novel Fibrinolysis Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on AZD6564, a novel, orally bioavailable inhibitor of fibrinolysis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's mechanism of action, potency, and in vivo efficacy based on key preclinical studies.
Core Mechanism of Fibrinolytic Inhibition
This compound is a lysine (B10760008) mimetic that acts as a potent inhibitor of fibrinolysis by interfering with a critical protein-protein interaction in the fibrinolytic cascade. The key protein in this process is plasminogen, which is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades the fibrin (B1330869) clot. The localization and action of plasminogen and plasmin on the fibrin surface are mediated by the binding of lysine binding sites (LBS) within their kringle domains to C-terminal lysine residues on fibrin.[1]
This compound competitively blocks these lysine binding sites on plasminogen, thereby preventing its binding to fibrin.[1] This inhibition of the plasminogen-fibrin interaction is the primary mechanism by which this compound exerts its antifibrinolytic effect. This mode of action is analogous to that of tranexamic acid (TXA), a clinically used fibrinolysis inhibitor.[1]
Quantitative Preclinical Data
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic/pharmacodynamic profile. The following tables summarize the key quantitative data from these studies.
In Vitro Potency and Selectivity
| Compound | Human Plasma Clot Lysis IC50 (µM) | GABAa Receptor Binding IC50 (µM) |
| This compound | 0.44 | No detectable activity |
| Tranexamic Acid (TXA) | Not Reported in this study | 1600 |
| 4-PIOL (Lead Compound) | ~4-fold more potent than TXA | 35 |
Table 1: In vitro potency of this compound in a human plasma clot lysis assay and selectivity against the GABAa receptor. Data sourced from Cheng et al., 2014.[1]
In Vivo Efficacy in a Rat Bleeding Model
| Compound | ED50 (µmol/kg) | EC50 (µM) |
| This compound | 0.5 | 0.4 |
| Compound 17 | 0.3 | 0.2 |
| Compound 22 | 0.4 | 0.3 |
| Tranexamic Acid (TXA) | 9.5 | 4.9 |
Table 2: In vivo efficacy of this compound and related compounds in a tPA-prolonged rat tail bleeding model. ED50 represents the infused dose and EC50 represents the plasma concentration required to achieve a 50% reduction in bleeding time. Data sourced from Cheng et al., 2014.[1]
Pharmacokinetic Profile in Preclinical Species
| Compound | Species | Clearance (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| This compound | Rat | 12 | 0.6 | 0.9 | 39 |
| Dog | 4.3 | 0.4 | 1.4 | 53 | |
| Compound 17 | Rat | 25 | 0.9 | 0.6 | 19 |
| Dog | 11 | 0.7 | 1.0 | 25 | |
| Compound 22 | Rat | 11 | 0.5 | 0.8 | 19 |
| Dog | 3.2 | 0.3 | 1.5 | 59 |
Table 3: Pharmacokinetic parameters of this compound and related compounds in rat and dog following intravenous and oral administration. Vss: Volume of distribution at steady state; t1/2: half-life; F: oral bioavailability. Data sourced from Cheng et al., 2014.[1]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Human Plasma Clot Lysis Assay
Objective: To determine the in vitro potency of compounds in inhibiting fibrinolysis in human plasma.
Methodology:
-
Plate Preparation: 10 µL of test compound solution in DMSO is added to the wells of a 96-well plate.
-
Plasma Addition: 170 µL of pooled human citrate (B86180) plasma is added to each well.
-
Clot Initiation and Lysis Induction: 20 µL of a solution containing bovine thrombin and human recombinant tissue plasminogen activator (tPA) is added to each well to initiate clot formation and subsequent lysis.
-
Data Acquisition: The change in optical density (OD) at 405 nm is monitored over time at 37°C using a spectrophotometer.
-
Data Analysis: The time to 50% clot lysis is determined for each compound concentration. The IC50 value, defined as the concentration of the compound that causes a 50% prolongation of the clot lysis time, is calculated by plotting the percentage prolongation of lysis time against the compound concentration.
In Vivo Rat Tail Bleeding Model
Objective: To assess the in vivo efficacy of compounds in reducing bleeding time in a model of excessive fibrinolysis.
Methodology:
-
Animal Preparation: Anesthetized male Sprague-Dawley rats are used. The jugular vein and carotid artery are cannulated for drug infusion and blood sampling, respectively.
-
tPA Infusion: Human recombinant tPA is infused intravenously to induce a hyperfibrinolytic state, leading to prolonged bleeding.
-
Compound Administration: The test compound is administered as an intravenous infusion.
-
Bleeding Induction: A standardized incision is made on the tail of the rat.
-
Bleeding Time Measurement: The time until bleeding ceases is recorded.
-
Data Analysis: The dose (ED50) and plasma concentration (EC50) of the compound required to reduce the tPA-prolonged bleeding time by 50% are calculated.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures described in this guide.
References
AZD6564: A Small Molecule Inhibitor of the Plasmin-Fibrin Protein-Protein Interaction
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD6564, a novel, orally available small molecule inhibitor of the protein-protein interaction (PPI) between plasmin and fibrin (B1330869). This compound acts as a potent fibrinolysis inhibitor by mimicking lysine (B10760008) and binding to the lysine-binding sites (LBS) in plasmin, thereby preventing its interaction with fibrin and subsequent clot degradation.[1][2][3][4] This document details the mechanism of action, quantitative efficacy, experimental protocols, and the associated signaling pathway of this compound, serving as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug development.
Core Mechanism of Action
This compound is a lysine mimetic that contains an isoxazolone moiety as a carboxylic acid isostere.[1][2][3] X-ray crystallography studies have demonstrated that this compound binds to the lysine-binding site within the kringle domains of plasmin.[1][2][3] This binding competitively inhibits the interaction of plasmin with lysine residues on fibrin, which is a critical step for the localization and enzymatic activity of plasmin on the fibrin clot. By blocking this protein-protein interaction, this compound effectively inhibits fibrinolysis, the process of dissolving blood clots.[1]
Quantitative Data
The development of this compound involved the optimization of a lead compound, 5-(4-piperidyl)-3-isoxazolone (4-PIOL), to enhance potency, permeability, and selectivity against the GABAa receptor.[1] The following table summarizes key quantitative data for this compound and related compounds.
| Compound | In Vitro Human Plasma Clot Lysis IC50 (μM) | GABAa Binding Assay IC50 (μM) | Caco-2 Permeability (Papp A to B x 10⁻⁶ cm s⁻¹) |
| This compound (Compound 19) | 0.44 | No detectable activity | Not explicitly quantified, but optimized for increased permeability |
| Tranexamic Acid (TXA) | ~1.8 (4-fold less potent than 4-PIOL) | 1600 | Low |
| 4-PIOL | ~0.45 | 35 | < 0.01 |
| Compound 17 | Potency within 5-fold of this compound | Lower affinity than 4-PIOL | Data not available |
| Compound 22 | Potency within 5-fold of this compound | Lower affinity than 4-PIOL | Data not available |
Signaling Pathway: Fibrinolysis
This compound targets the final effector step in the fibrinolytic pathway. This pathway is responsible for the dissolution of fibrin clots to maintain blood vessel patency after tissue repair. The key steps are outlined in the diagram below.
Caption: The fibrinolysis cascade and points of inhibition.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the methodologies for key assays.
Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a clot formed from human plasma.
Principle: A fibrin clot is formed in citrated human plasma by the addition of thrombin. Tissue plasminogen activator (tPA) is added to initiate fibrinolysis. The time to clot lysis is measured by monitoring the change in optical density. Inhibitors of fibrinolysis will prolong the clot lysis time.
Methodology:
-
Preparation of Reagents:
-
Citrated human plasma.
-
Thrombin solution (e.g., 2.5 NIH units/mL).
-
Tissue plasminogen activator (tPA) solution.
-
Test compound (this compound) at various concentrations.
-
-
Assay Procedure:
-
In a microplate well, combine citrated human plasma with the test compound at the desired concentration.
-
Initiate clot formation by adding thrombin.
-
Simultaneously, add tPA to initiate fibrinolysis.
-
Monitor the optical density (absorbance) of the well over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The time to 50% clot lysis is determined from the absorbance curve.
-
-
Data Analysis:
-
Plot the percentage of lysis against time for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% prolongation of the clot lysis time compared to the control (no inhibitor).
-
GABAa Receptor Binding Assay
This assay is performed to assess the off-target activity of the compound on the GABAa receptor, a common liability for lysine mimetics.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAa receptor.
Methodology:
-
Preparation of Reagents:
-
Rat brain membrane preparation (source of GABAa receptors).
-
Radiolabeled ligand (e.g., [³H]-muscimol or [³H]-GABA).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer.
-
-
Assay Procedure:
-
Incubate the rat brain membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Experimental and Drug Discovery Workflow
The discovery of this compound followed a structured drug discovery workflow for identifying and optimizing a small molecule inhibitor of a protein-protein interaction.
Caption: A generalized workflow for the discovery and development of a PPI inhibitor.
Conclusion
This compound represents a significant advancement in the development of oral fibrinolysis inhibitors. Its targeted mechanism of action, inhibiting the specific protein-protein interaction between plasmin and fibrin, offers a potent and selective approach to modulating hemostasis.[1] The comprehensive characterization of its in vitro activity, selectivity, and pharmacokinetic properties has positioned this compound as a promising clinical candidate.[1] This technical guide provides a foundational understanding of this compound for scientists and researchers, facilitating further investigation and development in this therapeutic area.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6564: A Technical Guide on its Fibrinolytic Inhibition and Consequential Effects on Coagulation Cascade Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD6564 is a potent, orally bioavailable inhibitor of fibrinolysis. Its mechanism of action is analogous to that of tranexamic acid (TXA), though it demonstrates significantly higher potency. This compound functions by binding to the lysine-binding sites of plasminogen, thereby preventing its interaction with fibrin (B1330869) and subsequent activation to plasmin. This inhibition of plasmin-mediated fibrin degradation leads to the stabilization of the fibrin clot. While this compound does not directly interfere with the enzymatic reactions of the coagulation cascade, its profound effect on fibrinolysis results in a significant modulation of the overall hemostatic balance, favoring clot preservation. This guide provides an in-depth review of the mechanism, available quantitative data, and relevant experimental protocols for this compound.
Core Mechanism of Action: Inhibition of Fibrinolysis
The coagulation cascade culminates in the formation of a fibrin clot to arrest bleeding. The dissolution of this clot, termed fibrinolysis, is a natural and essential process to restore blood flow after tissue repair. The key enzyme in this process is plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).
This compound is a lysine (B10760008) mimetic that acts as a competitive inhibitor of the protein-protein interaction between plasminogen and fibrin.[1][2] By occupying the lysine-binding sites within the kringle domains of plasminogen, this compound prevents plasminogen from binding to lysine residues on the surface of the fibrin clot.[1][2] This sequestration of plasminogen from its substrate effectively inhibits its conversion to plasmin and, consequently, the degradation of the fibrin clot.
Effect on the Coagulation Cascade
Direct interaction with the coagulation cascade is not the primary mechanism of this compound. Its molecular structure and mode of action are not designed to inhibit serine proteases like thrombin or Factor Xa, which are central to the coagulation pathway. Studies on its analog, tranexamic acid, have shown no significant effect on key coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[1] Therefore, it is inferred that this compound does not directly alter the rate of fibrin formation.
The principal effect of this compound on the coagulation cascade is the preservation of its end-product: the fibrin clot. By potently inhibiting fibrinolysis, this compound ensures the stability and longevity of the clot, thereby enhancing hemostasis. This makes it a valuable therapeutic agent in conditions characterized by excessive fibrinolysis, such as heavy menstrual bleeding.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its comparison with tranexamic acid (TXA).
Table 1: In Vitro Potency of this compound
| Compound | Human Plasma Clot Lysis IC₅₀ (µM) |
| This compound | 0.44 |
| Tranexamic Acid (TXA) | ~11 (estimated from 25x less potency than this compound) |
| Data sourced from Cheng et al., 2014.[2] |
Table 2: In Vivo Efficacy of this compound in a tPA-Prolonged Bleeding Time Model
| Compound | Dose for 50% Reduction in Bleeding Time (ED₅₀, µmol/kg) | Plasma Concentration for 50% Reduction in Bleeding Time (EC₅₀, µM) |
| This compound | 0.8 | 2.5 |
| Tranexamic Acid (TXA) | 15 | 30 |
| Data sourced from Cheng et al., 2014.[2] |
Experimental Protocols
Human Plasma Clot Lysis Assay
This in vitro assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in human plasma.
Methodology:
-
Plate Preparation: 96-well plates are used for the assay.
-
Plasma Preparation: Citrated human plasma is pooled and used as the source of fibrinogen and other clotting factors.
-
Compound Addition: A dilution series of the test compound (e.g., this compound) is added to the wells.
-
Clot Formation: Coagulation is initiated by the addition of thrombin and calcium chloride to the plasma, leading to the formation of a fibrin clot.
-
Induction of Fibrinolysis: Tissue plasminogen activator (tPA) is added to initiate clot lysis.
-
Data Acquisition: The optical density (absorbance) of each well is monitored over time at a specific wavelength (e.g., 405 nm). As the clot lyses, the optical density decreases.
-
Data Analysis: The time to 50% clot lysis is determined for each compound concentration. The IC₅₀ value, representing the concentration of the compound that causes a 50% prolongation of the clot lysis time, is calculated from the dose-response curve.
In Vivo tPA-Prolonged Bleeding Time Assay
This in vivo assay assesses the hemostatic efficacy of a compound in a model of excessive fibrinolysis.
Methodology:
-
Animal Model: The study is typically conducted in rodents (e.g., rats or mice).
-
Compound Administration: The test compound (e.g., this compound) is administered intravenously.
-
Induction of Hyperfibrinolysis: Human tPA is infused to induce a state of systemic fibrinolysis, which prolongs bleeding time.
-
Bleeding Induction: A standardized incision is made, for example, on the tail of the animal.
-
Measurement of Bleeding Time: The time until bleeding ceases is recorded.
-
Data Analysis: The dose of the compound required to reduce the tPA-prolonged bleeding time by 50% (ED₅₀) is calculated. Plasma samples are also collected to determine the plasma concentration associated with this 50% reduction (EC₅₀).
Conclusion
This compound is a highly potent fibrinolysis inhibitor that exerts its effect by preventing the interaction between plasminogen and fibrin. It does not directly participate in or inhibit the enzymatic reactions of the coagulation cascade. Its role in hemostasis is to stabilize the fibrin clot formed by the coagulation cascade, thereby reducing bleeding in conditions of excessive fibrinolysis. The quantitative data from in vitro and in vivo studies confirm its superior potency compared to tranexamic acid. For drug development professionals, this compound represents a significant advancement in the class of antifibrinolytic agents, with potential applications in various bleeding disorders. Further research into its clinical efficacy and safety profile is ongoing.
References
Methodological & Application
Application Notes and Protocols for AZD6564 in an In Vitro Plasma Clot Lysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel, orally bioavailable fibrinolysis inhibitor. Understanding its potency and mechanism of action is crucial for its development as a therapeutic agent for bleeding disorders. The in vitro plasma clot lysis assay is a fundamental method for evaluating the efficacy of such inhibitors. This document provides a detailed protocol for assessing the inhibitory activity of this compound on plasma clot lysis, along with its mechanism of action and relevant quantitative data.
Mechanism of Action
Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots. This process is primarily mediated by the enzyme plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (tPA). Plasminogen and plasmin possess lysine-binding sites (LBS) that allow them to bind to fibrin, localizing their fibrinolytic activity to the clot.
This compound is a lysine (B10760008) mimetic that acts as a competitive inhibitor of fibrinolysis.[1][2][3] It binds to the lysine-binding sites of plasmin, thereby preventing plasmin from binding to fibrin.[1][2][3] This interference with the protein-protein interaction between plasmin and fibrin blocks the degradation of the fibrin clot, thus inhibiting fibrinolysis.[1][2][3]
Signaling Pathway of Fibrinolysis and Inhibition by this compound
Caption: Mechanism of this compound action in the fibrinolysis pathway.
Quantitative Data
The potency of this compound has been determined in human plasma clot lysis assays. The following table summarizes the key quantitative data for this compound.
| Compound | Parameter | Value | Reference |
| This compound | IC50 (in vitro human plasma clot lysis) | 0.44 µM | [1][2][3][4] |
| This compound | IC95 (in vitro plasma and blood clot lysis) | 1.5 - 6.6 µM | [1] |
Experimental Protocol: In Vitro Plasma Clot Lysis Assay
This protocol describes a turbidity-based assay performed in a 96-well microtiter plate to measure the effect of this compound on fibrin clot lysis. The principle involves initiating coagulation and fibrinolysis simultaneously in platelet-poor plasma and monitoring the clot formation and subsequent lysis by measuring changes in optical density over time.
Materials and Reagents
-
Platelet-Poor Plasma (PPP): Prepared from citrated whole blood from healthy donors.
-
This compound stock solution: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Tissue Plasminogen Activator (tPA): Recombinant human tPA.
-
Thrombin or Tissue Factor (TF): To initiate coagulation.
-
Calcium Chloride (CaCl2) solution.
-
HEPES or Tris-buffered saline (TBS): For dilutions.
-
96-well clear, flat-bottom microtiter plates.
-
Incubating microplate reader capable of reading absorbance at 340-405 nm.
Assay Procedure
-
Preparation of Reagents:
-
Prepare working solutions of tPA, thrombin/TF, and CaCl2 in buffer. The final concentrations in the well should be optimized, but typical ranges are:
-
Prepare serial dilutions of this compound in buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In each well of a 96-well plate, add the components in the following order:
-
Buffer
-
This compound dilution or vehicle control
-
Platelet-Poor Plasma (PPP)
-
tPA solution
-
-
Mix gently by pipetting.
-
-
Initiation of Clotting and Lysis:
-
Initiate the reaction by adding the coagulation activator (Thrombin/TF and CaCl2 solution).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the change in absorbance (turbidity) at 340-405 nm every 1-5 minutes for a duration sufficient to observe the full clot formation and lysis curve (e.g., 2-4 hours).
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each concentration of this compound.
-
Determine the time to 50% clot lysis for each concentration. This is the time point at which the turbidity has decreased to half of its maximum value.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the dose-response curve using a suitable nonlinear regression model.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro plasma clot lysis assay.
Conclusion
The in vitro plasma clot lysis assay is a robust and reproducible method for characterizing the inhibitory activity of compounds like this compound. The provided protocol offers a comprehensive guide for researchers to assess the potency of fibrinolysis inhibitors and further investigate their therapeutic potential. The potent inhibition of fibrinolysis by this compound, as demonstrated by its low micromolar IC50 value, underscores its potential as a valuable agent in the management of bleeding conditions.
References
- 1. Real-Time Imaging of Platelet-Initiated Plasma Clot Formation and Lysis Unveils Distinct Impacts of Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.wfh.org [www1.wfh.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of AZD6564
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel oral fibrinolysis inhibitor that acts by preventing the protein-protein interaction between plasmin and fibrin (B1330869).[1] Specifically, it binds to the lysine (B10760008) binding sites in the kringle domains of plasminogen and plasmin, thereby inhibiting the degradation of fibrin clots.[1] This mechanism is crucial for the therapeutic regulation of fibrinolysis in various bleeding conditions. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of this compound. An in vitro human plasma clot lysis assay is the standard method to determine this value, with a reported IC50 of 0.44 μM for this compound.[1][2][3]
These application notes provide a detailed protocol for determining the IC50 of this compound using a turbidimetric plasma clot lysis assay.
Signaling Pathway of Fibrinolysis
Experimental Protocol: In Vitro Human Plasma Clot Lysis Assay
This protocol describes a turbidimetric method to assess the fibrinolytic activity in human plasma and determine the IC50 of this compound. The assay monitors the formation and subsequent lysis of a fibrin clot by measuring changes in optical density over time.[7]
Materials and Reagents:
-
Human platelet-poor plasma (PPP)
-
This compound stock solution (in DMSO)
-
Thrombin (human or bovine)
-
Tissue-type plasminogen activator (tPA)
-
Calcium Chloride (CaCl2) solution
-
HEPES buffered saline (HBS), pH 7.4
-
96-well microplate
-
Microplate reader with temperature control and kinetic reading capabilities (405 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of thrombin in HBS.
-
Prepare a working solution of tPA in HBS.
-
Prepare a working solution of CaCl2 in HBS.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in HBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <0.5%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Human platelet-poor plasma
-
This compound solution at various concentrations (or vehicle control - HBS with the same DMSO concentration)
-
HBS to reach the desired pre-incubation volume.
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with plasma components.
-
-
Initiation of Clotting and Fibrinolysis:
-
Prepare a master mix of thrombin, tPA, and CaCl2 in HBS.
-
Add the master mix to each well to initiate clot formation and subsequent lysis.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (37°C) plate reader.
-
Measure the absorbance at 405 nm every minute for a duration sufficient to observe complete clot formation and lysis (e.g., 60-120 minutes).
-
Experimental Workflow Diagram:
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 5. researchgate.net [researchgate.net]
- 6. eclinpath.com [eclinpath.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of AZD6564 in Hemostasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel, orally available, small molecule inhibitor of fibrinolysis. It functions as a lysine (B10760008) mimetic, competitively inhibiting the binding of plasminogen to fibrin (B1330869) via its lysine binding sites (LBS) in the kringle domains.[1] This prevention of the protein-protein interaction between plasminogen and fibrin effectively blocks the dissolution of fibrin clots.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo hemostasis models.
Mechanism of Action
The fibrinolytic system is responsible for the breakdown of fibrin clots, a crucial process for maintaining blood vessel patency after tissue repair. The key enzyme in this process is plasmin, which is generated from its zymogen, plasminogen, by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA). Plasminogen and plasmin bind to lysine residues on the surface of the fibrin clot, localizing the fibrinolytic activity. This compound, like tranexamic acid (TXA), acts by blocking these lysine binding sites on plasminogen, thereby preventing its association with fibrin and subsequent activation to plasmin. This leads to the inhibition of fibrinolysis and stabilization of the clot.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in the described hemostasis models.
| Parameter | Value | Assay |
| In Vitro Human Plasma Clot Lysis IC50 | 0.44 µM | tPA-Induced Clot Lysis Assay |
| In Vivo Rat Bleeding Model ED50 | See Note 1 | tPA-Prolonged Tail Bleeding Model |
| In Vivo Rat Bleeding Model EC50 | See Note 1 | tPA-Prolonged Tail Bleeding Model |
Note 1: Specific ED50 (effective dose for 50% reduction in bleeding) and EC50 (plasma concentration for 50% reduction in bleeding) values for this compound in the rat bleeding model would be determined from dose-response studies as described in the in vivo protocol. For a related compound, a 50% reduction in bleeding time was observed at a 19-fold lower dose compared to TXA.[1]
Experimental Protocols
In Vitro Human Plasma Clot Lysis Assay for IC50 Determination of this compound
This assay evaluates the potency of this compound in inhibiting fibrinolysis in a human plasma environment.
Materials:
-
Human platelet-poor plasma (PPP)
-
This compound
-
Tissue Plasminogen Activator (tPA)
-
Tissue Factor (TF)
-
Calcium Chloride (CaCl₂)
-
HEPES-buffered saline (HBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a working solution of human tPA to a final concentration of 0.5 µg/mL in HBS.
-
Prepare a working solution of human TF to a final concentration of 1 pM in HBS.
-
Prepare a solution of CaCl₂ (e.g., 10 mM final concentration).
-
-
Assay Setup:
-
In a 96-well microplate, add a small volume of each this compound dilution to triplicate wells. Include a vehicle control (solvent only).
-
Add human platelet-poor plasma to each well.
-
Add the tPA and TF working solutions to each well.
-
-
Initiation and Measurement:
-
Initiate clot formation by adding the CaCl₂ solution to all wells.
-
Immediately place the microplate in a plate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm over time. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.
-
-
Data Analysis:
-
For each concentration of this compound, determine the time required for the OD to decrease to 50% of the maximum value (Time to 50% Lysis).
-
Plot the Time to 50% Lysis against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of clot lysis.
-
In Vivo tPA-Prolonged Rat Tail Bleeding Model
This model assesses the hemostatic efficacy of this compound in a setting of pharmacologically induced hyperfibrinolysis.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
This compound
-
Recombinant human tissue plasminogen activator (rt-PA)
-
Anesthetic (e.g., isoflurane)
-
Sterile scalpel or blade
-
Saline (37°C)
-
Filter paper
-
Timer
Protocol Workflow:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Administer this compound at various doses (and a vehicle control) to different groups of rats via the desired route (e.g., intravenous or oral). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak plasma concentrations during the bleeding assessment.
-
-
Induction of Hyperfibrinolysis and Bleeding:
-
Administer recombinant human tPA (rt-PA) intravenously at a dose of 10 mg/kg to induce a hyperfibrinolytic state and prolong bleeding.[3]
-
After a short interval to allow for the distribution of tPA, transect the distal part of the tail (e.g., 3 mm from the tip) with a sterile scalpel.
-
-
Measurement of Bleeding Time:
-
Immediately immerse the transected tail in a tube containing pre-warmed (37°C) saline.
-
At regular intervals (e.g., every 30 seconds), gently blot the tip of the tail with filter paper to observe for active bleeding.
-
The bleeding time is defined as the time from transection until bleeding has ceased for a defined period (e.g., no re-bleeding for 2 minutes).
-
-
Data Analysis:
-
Compare the bleeding times of the this compound-treated groups to the vehicle control group.
-
Calculate the percentage reduction in bleeding time for each dose of this compound.
-
If plasma concentrations of this compound are measured, an EC50 can be determined by plotting the percentage reduction in bleeding time against the plasma concentration. An ED50 can be determined by plotting the percentage reduction against the administered dose.
-
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound in relevant hemostasis models. The in vitro assay allows for the precise determination of the compound's inhibitory potency on fibrinolysis, while the in vivo model provides crucial information on its hemostatic efficacy in a physiologically relevant setting of excessive fibrinolysis. These studies are essential for understanding the therapeutic potential of this compound as a novel antifibrinolytic agent.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD6564 in Plasminogen Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel, orally bioavailable small molecule inhibitor of fibrinolysis. It functions as a lysine (B10760008) mimetic, targeting the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin. By competitively inhibiting the binding of plasmin(ogen) to fibrin (B1330869), this compound effectively prevents the breakdown of fibrin clots.[1][2] This mechanism of action is analogous to that of tranexamic acid (TXA); however, this compound was developed to exhibit higher potency and selectivity, notably with no discernible activity against GABAa receptors, which can be a source of side effects with other fibrinolysis inhibitors.[1][2]
These application notes provide a comprehensive overview of the use of this compound in studies of plasminogen activation, including its mechanism of action, quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
The fibrinolytic system is a crucial physiological process that dissolves fibrin clots, thereby maintaining blood vessel patency after tissue repair. The key enzyme in this system is plasmin, which is generated from its zymogen precursor, plasminogen, by tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[1][2] The efficiency of this activation is significantly enhanced when both plasminogen and tPA are bound to the fibrin clot surface. This colocalization is mediated by the interaction of lysine residues on fibrin with the LBS located in the kringle domains of both plasminogen and tPA.
This compound exerts its antifibrinolytic effect by disrupting this critical protein-protein interaction. As a lysine mimetic, it binds to the LBS of plasminogen, with a particular affinity for the exposed Kringle 1 domain in the native, closed conformation of plasminogen.[1] This occupation of the LBS prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrin degradation.
Data Presentation
The following tables summarize the available quantitative data for this compound and the reference compound, tranexamic acid (TXA).
Table 1: In Vitro Potency of this compound
| Compound | Assay | IC50 (μM) | Source |
| This compound | Human Plasma Clot Lysis | 0.44 | [1][2] |
Table 2: Comparative In Vivo Efficacy of this compound and Tranexamic Acid (TXA)
| Compound | Animal Model | Endpoint | Dose Reduction vs. TXA | Plasma Concentration Reduction vs. TXA | Source |
| This compound | Rat tPA-prolonged bleeding time | 50% reduction in bleeding time | 19-fold lower | 12-fold lower | [2] |
Table 3: Binding Affinities of Tranexamic Acid (TXA) to Plasminogen Kringle Domains (Reference Data)
| Ligand | Plasminogen Form | Kringle Domain | Dissociation Constant (Kd) (μM) | Source |
| TXA | Glu-plasminogen (closed) | Kringle 1 | 1.1 | [1] |
| TXA | Glu-plasminogen (closed) | Other Kringles | 750 | [1] |
| TXA | Lys-plasminogen (open) | Kringle 1 | 2.2 | [1] |
| TXA | Lys-plasminogen (open) | Kringle 4 (probable) | 36 | [1] |
Note: Specific binding affinity (Kd) data for this compound to individual plasminogen kringle domains and detailed kinetic data on the direct inhibition of tPA and uPA enzymatic activity are not currently available in the public domain.
Experimental Protocols
In Vitro Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed from human plasma.
Materials:
-
Citrated human plasma
-
Tissue-type plasminogen activator (tPA)
-
Thrombin
-
Calcium chloride (CaCl2)
-
HEPES buffer with 1% BSA
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.
-
In a 96-well plate, add citrated human plasma.
-
Add the different concentrations of this compound or vehicle control to the wells containing plasma and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Prepare a solution containing tPA and CaCl2 in HEPES buffer. The concentration of tPA should be optimized to achieve a suitable clot lysis time in the control wells.
-
Initiate clot formation by adding thrombin to each well.
-
Immediately after adding thrombin, add the tPA/CaCl2 solution to initiate fibrinolysis.
-
Place the plate in a pre-warmed (37°C) plate reader and monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and decrease as it lyses.
-
The time to 50% clot lysis is determined for each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% prolongation of the clot lysis time compared to the vehicle control.
In Vivo Rat Tail Bleeding Model
This model assesses the hemostatic efficacy of a compound by measuring its ability to reduce bleeding time after a standardized injury.
Materials:
-
Male Sprague-Dawley rats
-
This compound and vehicle control solutions for administration (e.g., oral gavage or intravenous injection)
-
Anesthetic (e.g., isoflurane)
-
Scalpel or specialized tail cutting device
-
Filter paper
-
Timer
Procedure:
-
Administer this compound or vehicle control to the rats at various doses and by the desired route.
-
At a specified time point after administration, anesthetize the rat.
-
Place the rat in a prone position and carefully transect a tail artery or vein at a standardized distance from the tip of the tail.
-
Immediately start a timer and gently blot the blood from the tail tip with filter paper at regular intervals (e.g., every 15-30 seconds) without disturbing the forming clot.
-
Record the time until bleeding ceases for a defined period (e.g., no re-bleeding for 2 minutes). This is the bleeding time.
-
Compare the bleeding times of the this compound-treated groups to the vehicle control group to determine the dose-dependent effect on hemostasis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting plasminogen activation.
Caption: Workflow for the in vitro human plasma clot lysis assay.
References
Application Notes and Protocols for Assessing AZD6564 Permeability in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is an investigational oral fibrinolysis inhibitor designed to prevent the binding of plasmin to fibrin (B1330869) by interfering with a protein-protein interaction.[1][2] As an orally administered drug, its intestinal permeability is a critical determinant of its bioavailability and overall clinical efficacy. The Caco-2 cell permeability assay is a widely accepted and robust in vitro model for predicting human intestinal absorption of drugs.[3][4][5] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[3][4][6]
These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model. The described methodology allows for the determination of the apparent permeability coefficient (Papp), a key parameter used to classify compounds based on their potential for oral absorption.
Data Presentation: Permeability of this compound and Related Compounds
The permeability of this compound and its analogs has been assessed using Caco-2 cell assays. The apparent permeability (Papp) values from the apical to basolateral (A to B) direction are summarized in the table below. A higher Papp value generally indicates greater permeability. For context, compounds with Papp (A-B) values less than 1 x 10⁻⁶ cm/s are considered low permeability, while those with values greater than 10 x 10⁻⁶ cm/s are considered high permeability.
| Compound | Apparent Permeability (Papp A to B) (x 10⁻⁶ cm/s) | Reference |
| 4-PIOL | < 0.01 | [1] |
| Compound 14 | 4.1 | [1] |
| Compound 15 | 1.2 | [1] |
| This compound (Compound 19) | Data not explicitly stated in the provided search results, but optimization led to its selection based on a balance of properties including permeability. | [1][2] |
| Compound 17 | Data not explicitly stated, but selected for in vivo studies based on balanced properties. | [1] |
| Compound 22 | Data not explicitly stated, but selected for in vivo studies based on balanced properties. | [1] |
Note: The development of this compound involved optimizing for increased permeability compared to early lead compounds like 4-PIOL.[1]
Experimental Protocols
This section details a representative protocol for determining the bidirectional permeability of this compound across Caco-2 cell monolayers.
Materials and Reagents
-
Caco-2 cells (passage 30-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hank's Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Trypsin-EDTA (0.25%)
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
This compound
-
Lucifer Yellow (paracellular integrity marker)
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)
-
Analytical standards for this compound
-
LC-MS/MS system for sample analysis
Cell Culture and Monolayer Formation
-
Cell Seeding: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. At 80-90% confluency, detach the cells using Trypsin-EDTA. Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the Transwell® inserts for 18-21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for permeability studies. Additionally, the permeability of a paracellular marker like Lucifer Yellow should be determined, with a Papp of < 1.0 x 10⁻⁶ cm/s indicating a tight monolayer.[6]
Permeability Assay (Bidirectional Transport)
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4). The final DMSO concentration should be non-toxic to the cells (typically ≤1%).[6]
-
Equilibration: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer and then incubate them with the buffer for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the this compound dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
Data Analysis
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
The efflux ratio (ER) is calculated to determine if the compound is a substrate of efflux transporters:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: General cellular transport mechanisms relevant to drug permeability.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Pharmacokinetic Profiling of AZD6564 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel, orally available inhibitor of fibrinolysis that acts by interfering with the protein-protein interaction between plasminogen and fibrin (B1330869).[1][2] It functions as a lysine (B10760008) mimetic, binding to the lysine binding sites in plasminogen, thereby preventing its binding to fibrin and subsequent activation to plasmin.[1][2] This mechanism is distinct from many drugs that modulate intracellular signaling pathways. The preclinical development of this compound involved comprehensive pharmacokinetic (PK) profiling in animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for predicting its clinical efficacy and safety. These application notes provide a summary of the key pharmacokinetic data and detailed protocols for conducting similar preclinical studies.
Data Presentation
The pharmacokinetic parameters of this compound (also referred to as compound 19) and related compounds were evaluated in rats and dogs. The data from these studies are summarized below for comparative analysis.
Table 1: Pharmacokinetic Profiles of this compound and Related Compounds in Rat and Dog [1]
| Compound | Animal Model | Dosing Route | Dose (µmol/kg) | Total Clearance (CLtot) (mL/min/kg) | Renal Clearance (CLrenal) (mL/min/kg) | Bioavailability (F%) |
| This compound (19) | Rat | i.v. | 5 | 13 | 6 | - |
| Rat | Oral | 20 | - | - | 39 | |
| Dog | i.v. | 3 | 1.1 | 0.8 | - | |
| Dog | Oral | 6 | - | - | 53 | |
| Compound 17 | Rat | i.v. | 5 | 46 | 11 | - |
| Rat | Oral | 20 | - | - | 33 | |
| Dog | i.v. | 3 | 2.9 | 0.2 | - | |
| Dog | Oral | 6 | - | - | 73 | |
| Compound 22 | Rat | i.v. | 5 | 24 | 6 | - |
| Rat | Oral | 20 | - | - | 19 | |
| Dog | i.v. | 3 | 1.8 | 0.12 | - | |
| Dog | Oral | 6 | - | - | 59 |
Table 2: In Vivo Fibrinolysis Inhibition of this compound and Related Compounds in a Rat Bleeding Model [1]
| Compound | Rat in vivo EC50 (µM) | Rat in vivo ED50 (µmol/kg·min) |
| This compound (19) | 1.62 | 0.84 |
| Compound 17 | 0.79 | 0.65 |
| Compound 22 | 1.92 | 1.44 |
| Tranexamic Acid (TXA) | 19.2 | 15.9 |
Experimental Protocols
The following are detailed methodologies for key experiments in the pharmacokinetic profiling of this compound in animal models. These protocols are based on standard practices in preclinical drug development and information derived from the available literature on this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rats and Dogs
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous (i.v.) and oral (p.o.) administration in rats and dogs.
2. Materials:
-
This compound (or test compound)
-
Vehicle for formulation (e.g., saline, 0.5% HPMC)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Male Beagle dogs
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
3. Animal Dosing:
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Fasting: Animals should be fasted overnight (with free access to water) before oral administration.
-
Intravenous (i.v.) Administration:
-
Oral (p.o.) Administration:
4. Blood Sampling:
-
Collect serial blood samples from a suitable vessel (e.g., tail vein in rats, jugular or cephalic vein in dogs) at the following time points:
-
i.v. administration: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
p.o. administration: pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until bioanalysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Bioavailability (F%) for the oral dose group.
-
Protocol 2: In Vivo Efficacy Study in a Rat Bleeding Model
1. Objective: To evaluate the in vivo efficacy of this compound in reducing bleeding time in a tPA-prolonged bleeding model in rats.
2. Materials:
-
This compound (or test compound)
-
Tranexamic acid (TXA) as a positive control
-
Tissue plasminogen activator (tPA)
-
Anesthetic agent
-
Surgical instruments for tail incision
-
Filter paper for blood blotting
-
Infusion pump
3. Experimental Procedure:
-
Anesthetize the rats.
-
Infuse tPA to induce a hyperfibrinolytic state and prolong bleeding time.
-
Administer this compound or TXA via continuous intravenous infusion at four different doses to separate groups of animals (n=6 per group).[1]
-
Make a standardized incision in the tail.
-
Measure the bleeding time by gently blotting the blood with filter paper until bleeding ceases.
-
Collect blood samples to determine the plasma concentration of the test compound at the time of bleeding assessment.
4. Data Analysis:
-
Calculate the percentage reduction in bleeding time for each dose group compared to the vehicle control.
-
Determine the dose that causes a 50% reduction in bleeding time (ED50).[1]
-
Determine the plasma concentration that causes a 50% reduction in bleeding time (EC50).[1]
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound inhibits fibrinolysis.
Caption: Mechanism of this compound in inhibiting fibrinolysis.
Experimental Workflow for In Vivo Pharmacokinetic Profiling
The diagram below outlines the typical workflow for conducting an in vivo pharmacokinetic study.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
Application Notes and Protocols for Assessing the Efficacy of AZD6564
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel small molecule inhibitor of fibrinolysis. Its mechanism of action involves binding to the lysine-binding site of plasmin, thereby preventing the interaction between plasmin and fibrin (B1330869).[1][2] This inhibition of protein-protein interaction effectively blocks the dissolution of fibrin clots. These application notes provide detailed protocols for in vitro and in vivo experiments designed to rigorously evaluate the efficacy of this compound.
Mechanism of Action: Fibrinolysis Signaling Pathway
This compound intervenes in the final crucial step of the fibrinolytic cascade. The pathway begins with the activation of plasminogen to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). Plasmin, a serine protease, then degrades the fibrin mesh of a blood clot into soluble fibrin degradation products. This compound exerts its effect by binding to plasmin, rendering it unable to bind to and degrade fibrin.
Caption: Fibrinolysis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
A structured approach to testing the efficacy of this compound should begin with in vitro assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy in a physiological setting.
Caption: Overall experimental workflow for testing this compound efficacy.
In Vitro Efficacy Protocols
Turbidimetric Plasma Clot Lysis Assay
This assay is a fundamental method to determine the in vitro potency (IC50) of this compound by measuring its ability to inhibit the lysis of a plasma clot. The principle lies in monitoring the change in turbidity (optical density) of plasma as a clot is formed and subsequently lysed.[1][3][4]
Materials:
-
Citrated platelet-poor human plasma (PPP)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Tissue plasminogen activator (tPA)
-
Thrombin or Tissue Factor (to initiate clotting)
-
Calcium Chloride (CaCl2)
-
HEPES buffer with 1% BSA
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm at 37°C
Protocol:
-
Prepare a dilution series of this compound in HEPES buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 110 µL of PPP to each well.
-
Add 20 µL of tPA solution (e.g., a final concentration of 83-116 ng/mL) to induce lysis.[3]
-
Initiate clot formation by adding 20 µL of a solution containing thrombin and CaCl2.
-
Immediately place the plate in a pre-warmed (37°C) spectrophotometer.
-
Measure the absorbance at 405 nm every minute for a duration sufficient to observe clot formation and complete lysis (e.g., 2-4 hours).
-
The time to 50% clot lysis is determined from the turbidity curve.
-
Plot the percent inhibition of clot lysis against the concentration of this compound to determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | Time to 50% Lysis (min) | % Inhibition |
| 0 (Vehicle) | 60 | 0 |
| 0.1 | 75 | 25 |
| 0.5 | 100 | 67 |
| 1.0 | 150 | 150 |
| 5.0 | >240 | >300 |
| 10.0 | >240 | >300 |
Direct Plasmin Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of plasmin using a chromogenic or fluorometric substrate.[2][5][6]
Materials:
-
Purified human plasmin
-
Chromogenic or fluorometric plasmin substrate (e.g., S-2251™ or a fluorophore-labeled peptide)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add purified plasmin to each well.
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the plasmin substrate to all wells.
-
Measure the change in absorbance (for chromogenic substrates) or fluorescence (for fluorometric substrates) over time at the appropriate wavelength.
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each concentration of this compound.
-
Determine the IC50 of this compound for plasmin inhibition by plotting the percent inhibition of plasmin activity against the drug concentration.
Data Presentation:
| This compound Conc. (µM) | Plasmin Activity (Rate) | % Inhibition |
| 0 (Vehicle) | 0.1 AU/min | 0 |
| 0.1 | 0.08 AU/min | 20 |
| 0.5 | 0.04 AU/min | 60 |
| 1.0 | 0.01 AU/min | 90 |
| 5.0 | <0.005 AU/min | >95 |
| 10.0 | <0.005 AU/min | >95 |
In Vivo Efficacy Protocols
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This is a widely used model to evaluate the efficacy of antithrombotic and antifibrinolytic agents in vivo. A chemically induced injury to an artery leads to the formation of a thrombus, and the effect of the test compound on the time to vessel occlusion is measured.
Animal Model:
-
Mice or rats are commonly used.
Materials:
-
This compound formulation for oral or intravenous administration
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper strips
Protocol:
-
Administer this compound or vehicle to the animals at predetermined doses and time points before the procedure.
-
Anesthetize the animal and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a filter paper strip saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded (cessation of blood flow).
-
Record the time to occlusion for each animal.
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Mean Time to Occlusion (min) ± SEM |
| Vehicle | - | 10 | 15.2 ± 1.8 |
| This compound | 10 | 10 | 12.5 ± 1.5 |
| This compound | 30 | 10 | 9.8 ± 1.2 |
| This compound | 100 | 10 | 7.1 ± 0.9** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Tail Bleeding Time Assay
This assay assesses the overall effect of this compound on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury. For a fibrinolysis inhibitor, a shortened bleeding time is expected.
Animal Model:
-
Mice are typically used.
Materials:
-
This compound formulation for administration
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
Warm water bath (37°C)
Protocol:
-
Administer this compound or vehicle to the mice.
-
After the appropriate absorption time, anesthetize the mouse.
-
Immerse the tail in a warm water bath for a few minutes to dilate the blood vessels.
-
Make a clean transverse incision at a specific diameter of the tail (e.g., 3 mm from the tip).
-
Immediately start a timer and gently blot the blood with filter paper every 15-30 seconds without disturbing the forming clot.
-
The bleeding time is the time from the incision until bleeding has completely stopped for at least 2 minutes.
Data Presentation:
| Treatment Group | Dose (mg/kg) | n | Mean Bleeding Time (sec) ± SEM |
| Vehicle | - | 10 | 350 ± 45 |
| This compound | 10 | 10 | 280 ± 38 |
| This compound | 30 | 10 | 210 ± 25 |
| This compound | 100 | 10 | 155 ± 20** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conclusion
The described in vitro and in vivo experimental protocols provide a comprehensive framework for evaluating the efficacy of the fibrinolysis inhibitor this compound. The turbidimetric clot lysis and direct plasmin activity assays will elucidate its potency and confirm its mechanism of action, while the animal models of thrombosis and bleeding will establish its physiological effects. Rigorous adherence to these protocols and clear presentation of the quantitative data will be crucial for the successful development of this compound.
References
Application Notes and Protocols: Assessing Compound Selectivity Against GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid type A (GABAa) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Their extensive diversity, arising from the assembly of different subunits, results in a wide range of receptor subtypes with distinct physiological roles and pharmacological profiles. Consequently, determining the selectivity of a test compound against various GABAa receptor subtypes is a critical step in drug discovery and development, helping to predict therapeutic efficacy and potential side effects.
Data Presentation
A crucial aspect of selectivity profiling is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the binding affinities (Ki) or functional potencies (IC50 or EC50) of a test compound against a panel of representative GABAa receptor subtypes. For illustrative purposes, hypothetical data for a generic test compound is included.
Table 1: Selectivity Profile of a Test Compound against Human GABAa Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Method |
| α1β2γ2 | > 10,000 | > 10,000 | [³H]-Muscimol Binding |
| α2β3γ2 | > 10,000 | > 10,000 | Two-Electrode Voltage Clamp |
| α3β3γ2 | > 10,000 | > 10,000 | Two-Electrode Voltage Clamp |
| α5β3γ2 | > 10,000 | > 10,000 | Two-Electrode Voltage Clamp |
| α6β3δ | > 10,000 | > 10,000 | Two-Electrode Voltage Clamp |
Note: Data presented are hypothetical and for illustrative purposes only. For a compound like AZD6564, the results would indicate no significant binding or functional modulation at the tested concentrations.
Experimental Protocols
Two primary methods are employed to determine the selectivity of a compound for GABAa receptors: radioligand binding assays and electrophysiological recordings.
Protocol 1: Radioligand Binding Assay for GABAa Receptor Subtypes
Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for different receptor subtypes. This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor.
1.1. Membrane Preparation:
-
Recombinant human GABAa receptor subtypes (e.g., α1β2γ2, α2β3γ2, etc.) are expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer and can be stored at -80°C.
1.2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the prepared cell membranes, the radioligand (e.g., [³H]-Muscimol for the agonist site or [³H]-Flunitrazepam for the benzodiazepine (B76468) site), and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known unlabeled ligand (e.g., GABA or diazepam) is added to a set of wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
1.3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
Electrophysiological assays measure the functional effect of a test compound on the ion channel activity of the GABAa receptor. The TEVC technique in Xenopus oocytes is a robust system for expressing and characterizing recombinant ion channels.
2.1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding the desired GABAa receptor subunits (e.g., α1, β2, and γ2) are microinjected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression in the cell membrane.
2.2. Electrophysiological Recording:
-
An oocyte expressing the target GABAa receptor subtype is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl), one for voltage clamping and the other for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
GABA is applied to the oocyte at a concentration that elicits a submaximal current response (e.g., EC10-EC20). This is the control response.
-
The test compound is then co-applied with GABA at various concentrations.
-
The modulation of the GABA-evoked current by the test compound is recorded. An increase in current indicates positive allosteric modulation, while a decrease indicates negative allosteric modulation or antagonism.
2.3. Data Analysis:
-
The effect of the test compound is quantified as the percentage change in the GABA-evoked current amplitude.
-
Concentration-response curves are generated by plotting the percentage modulation against the log concentration of the test compound.
-
For antagonists or negative modulators, the IC50 value is determined. For positive modulators, the EC50 value (the concentration that produces 50% of the maximal potentiation) is calculated.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Two-Electrode Voltage Clamp.
Signaling Pathway Context
The following diagram illustrates the basic signaling mechanism of a GABAa receptor and the points of interaction for different types of ligands.
Caption: GABAa Receptor Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: AZD6564 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of AZD6564.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the initial, lab-scale synthesis of this compound?
A1: The first-generation synthesis of this compound on a milligram to gram scale presented several challenges. It was a tedious, multi-step linear synthesis that required chromatographic purification at multiple stages.[1] A significant hurdle was the separation of enantiomers, which necessitated the use of chiral column chromatography to obtain the desired enantiopure material, as an asymmetric route to establish the chiral centers had not been developed at that stage.[1]
Q2: A scalable, chromatography-free synthesis for this compound has been reported. What are the key features of this improved process?
A2: A practical, multikilogram scale synthesis was developed to eliminate the need for chromatography. This eight-step route starts from methyl 2-chloroisonicotinate and has an overall yield of approximately 7%.[2] The highlights of this more efficient synthesis include a Negishi coupling reaction and an enzymatic resolution of a racemic ester to achieve the desired stereochemistry, thereby avoiding chiral chromatography.[2]
Q3: What are the potential issues with the iron-catalyzed cross-coupling step in the scalable synthesis?
A3: The iron-catalyzed cross-coupling reaction, while effective, presents a challenge in the use of N-methylpyrrolidone (NMP) as a ligand, which is a reprotoxic solvent.[3] Efforts have been made to identify greener, more sustainable solvent alternatives.[3] Another critical aspect is the post-reaction work-up, which requires a specific procedure using citric acid/EDTA to effectively remove iron hydroxides.[3]
Q4: Are there specific reaction conditions to be mindful of when forming the 3-isoxazolol ring of this compound?
A4: Yes, the synthesis of 3-hydroxyisoxazoles can be highly sensitive to pH. It is crucial to maintain the pH around 10 throughout the reaction of a β-ketoester with hydroxylamine (B1172632) to ensure good yields.[1] The reaction mixture should then be quenched with an excess of a strong mineral acid.[1]
Q5: How does the zwitterionic nature of this compound affect its properties and potentially its purification?
A5: The zwitterionic character of this compound, arising from its acidic isoxazolone moiety and basic piperidine (B6355638) nitrogen, plays a significant role in its physicochemical properties, such as permeability.[4] While not explicitly detailed in the provided search results as a purification challenge, zwitterionic compounds can sometimes present difficulties in standard purification techniques like silica (B1680970) gel chromatography due to their polarity and potential for strong interactions with the stationary phase. This further underscores the benefit of the developed chromatography-free synthesis.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the iron-catalyzed cross-coupling reaction. | Inefficient catalysis or catalyst deactivation. | - Ensure the use of an appropriate iron catalyst, such as Fe(acac)3, at the recommended molar percentage. - Verify the quality and stoichiometry of the Grignard reagent. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
| Incomplete reaction during the formation of the 3-isoxazolol ring. | Suboptimal pH of the reaction mixture. | - Carefully monitor and maintain the pH of the reaction mixture at approximately 10 using a suitable base.[1] - Ensure the use of high-quality hydroxylamine hydrochloride. |
| Difficulty in removing iron residues after the cross-coupling step. | Ineffective work-up procedure. | - Implement the recommended citric acid/EDTA work-up to chelate and remove iron hydroxides effectively.[3] |
| Poor enantiomeric excess after enzymatic resolution. | Suboptimal enzyme activity or reaction conditions. | - Screen different lipases to find the most effective one for the specific ester substrate. - Optimize reaction parameters such as temperature, pH, and solvent. - Ensure the substrate is of high purity. |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in separating diastereomers. | Similar physicochemical properties of the diastereomers. | - In the initial synthesis, chiral HPLC was necessary.[4] - For the scalable synthesis, the enzymatic resolution is designed to address this by selectively hydrolyzing one enantiomer, facilitating separation. |
| Product loss during aqueous work-up. | The zwitterionic nature of this compound may lead to some water solubility. | - Adjust the pH of the aqueous phase to suppress the ionization of either the acidic or basic group to minimize solubility. - Perform extractions with an appropriate organic solvent. |
| Presence of residual solvent after final isolation. | Inefficient drying. | - Dry the final product under high vacuum at a suitable temperature. - Consider techniques like lyophilization if the compound is heat-sensitive. |
Quantitative Data Summary
| Parameter | First-Generation Synthesis | Scalable Synthesis |
| Overall Yield | Not explicitly stated, but described as a "tedious multistep linear synthesis".[1] | 7% over 8 steps.[2] |
| Key Purification Method | Multi-step chromatography, including chiral column chromatography.[1] | Chromatography-free.[2] |
| Key Stereochemistry Control | Chiral column chromatography.[1] | Enzymatic resolution of a racemic ester.[2] |
| Key Coupling Reaction | Not specified in detail. | Iron-catalyzed cross-coupling / Negishi coupling.[2][3] |
Experimental Protocols
Note: The following are generalized protocols based on the available literature. Specific details of reagents, concentrations, and reaction times should be optimized for each specific experimental setup.
General Protocol for Iron-Catalyzed Cross-Coupling
-
To a solution of methyl 2-chloroisonicotinate in a suitable solvent (e.g., THF), add the iron catalyst (e.g., Fe(acac)3) and the ligand (e.g., NMP).
-
Cool the mixture to the desired temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add the sterically-hindered neopentyl Grignard reagent.
-
Allow the reaction to proceed until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous work-up, including a wash with a citric acid/EDTA solution to remove iron salts.[3]
-
Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate under reduced pressure.
General Protocol for 3-Isoxazolol Formation
-
Dissolve the β-ketoester precursor in a suitable solvent.
-
Add hydroxylamine hydrochloride and adjust the pH to approximately 10 with a suitable base (e.g., an aqueous solution of sodium hydroxide).[1]
-
Stir the reaction mixture at the appropriate temperature, monitoring for completion.
-
Upon completion, quench the reaction by adding an excess of a strong mineral acid (e.g., HCl).[1]
-
Isolate the product, which may involve extraction or filtration depending on its physical state.
Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrinolysis.
Caption: Workflow for the scalable, chromatography-free synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Enhancing Cell Permeability of AZD6564 Analogs
Welcome to the technical support center for researchers working with AZD6564 analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the cell permeability of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cellular assays is a classic indicator of poor cell permeability. The compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Another possibility is that the compound is a substrate for cellular efflux pumps, which actively remove it from the cell.
Q2: What physicochemical properties of my this compound analog might be contributing to its poor permeability?
A2: this compound and its analogs are often zwitterionic, containing both acidic and basic centers. This can lead to high polarity and a large polar surface area (PSA), which are generally detrimental to passive diffusion across the lipid bilayer of the cell membrane. The difference between the acidic and basic pKa values (ΔpKa) is a critical parameter; a larger ΔpKa can lead to a more pronounced zwitterionic character at physiological pH, thereby reducing permeability.[1]
Q3: How can I experimentally determine the permeability of my this compound analog?
A3: Two standard in vitro assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a high-throughput and cost-effective method for initial permeability screening.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux.[3]
Q4: My compound shows low permeability in the Caco-2 assay. How can I determine if it is a substrate for efflux pumps?
A4: To investigate the involvement of efflux pumps like P-glycoprotein (P-gp), you can perform a bi-directional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indication that your compound is a substrate for active efflux.[4]
Troubleshooting Guide
Problem 1: Consistently low Papp values (<1.0 x 10⁻⁶ cm/s) in the Caco-2 assay for multiple analogs.
-
Possible Cause: The core scaffold of your analog series may have inherent properties that limit permeability, such as high polarity or a rigid structure that cannot adopt a conformation suitable for membrane transit. The zwitterionic nature of the compounds is a likely contributor.[1]
-
Troubleshooting Steps:
-
Structural Modifications:
-
Reduce Zwitterionic Character: Systematically modify the structure to reduce the difference between the acidic and basic pKa values. A smaller ΔpKa can decrease the zwitterionic character at physiological pH and improve permeability.[1]
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule. For the piperidine (B6355638) ring in this compound analogs, substitution at the 2-position has been shown to increase lipophilicity and, consequently, permeability.[1]
-
Mask Polar Groups: Consider prodrug strategies to temporarily mask the polar functional groups responsible for low permeability.
-
-
Re-evaluate in PAMPA: Use the PAMPA assay to confirm that the issue is with passive diffusion. If permeability is also low in PAMPA, it reinforces the need for structural modifications to improve physicochemical properties.
-
Problem 2: High variability in permeability results for the same compound across different experiments.
-
Possible Cause:
-
Poor Compound Solubility: The compound may be precipitating in the assay buffer, leading to inconsistent concentrations at the cell monolayer.
-
Inconsistent Caco-2 Monolayer Integrity: The Caco-2 cell monolayers may not be consistently forming tight junctions, leading to leaky membranes and variable results.
-
-
Troubleshooting Steps:
-
Assess Compound Solubility: Determine the kinetic solubility of your compound in the assay buffer. If solubility is low, consider adding a small percentage of a co-solvent like DMSO, but be mindful that high concentrations can affect monolayer integrity.
-
Monitor Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before each experiment. Only use plates with TEER values within your established acceptable range. Additionally, you can include a low-permeability marker like Lucifer Yellow in your assay to check for monolayer leakage during the experiment.[3]
-
Data Presentation
The following tables summarize the structure-activity relationship (SAR) and structure-permeability relationship (SPR) for a series of this compound analogs.
Table 1: Permeability and Potency of this compound Analogs with Modifications on the Piperidine Ring.
| Compound | R¹ | R² | Stereochemistry | Clot Lysis IC₅₀ (µM) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| 4-PIOL | H | H | - | 1.1 | < 0.01 |
| 14 | H | Benzyl | (2S, 4S) - trans | 0.95 | 1.7 |
| 15 | H | Benzyl | (2R, 4S) - trans | 2.0 | 0.8 |
| 16 | Benzyl | H | (2S, 4R) - cis | 0.58 | 0.9 |
| 17 | Benzyl | H | (2R, 4S) - cis | 0.28 | 1.0 |
| 19 (this compound) | Phenethyl | H | (2R, 4S) - cis | 0.44 | 2.6 |
Data extracted from Cheng et al., ACS Med. Chem. Lett. 2014, 5, 5, 538–543.[1]
Table 2: Physicochemical Properties and Permeability of Key Analogs.
| Compound | ΔpKa (Acid - Base) | Calculated logD (pH 7.4) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) |
| 14 | 5.3 | -2.6 | 1.7 |
| 15 | 6.0 | -2.6 | 0.8 |
Data extracted from Cheng et al., ACS Med. Chem. Lett. 2014, 5, 5, 538–543.[1]
Experimental Protocols
Detailed Protocol for Caco-2 Permeability Assay
This protocol is for determining the apparent permeability coefficient (Papp) of this compound analogs across Caco-2 cell monolayers.
I. Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Lucifer Yellow
-
Test compound (this compound analog)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
II. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
III. Permeability Assay Procedure:
-
Prepare Assay Buffers:
-
Apical (A) Buffer: HBSS supplemented with 10 mM HEPES and 25 mM D-Glucose, pH 6.5.
-
Basolateral (B) Buffer: HBSS supplemented with 10 mM HEPES and 25 mM D-Glucose, pH 7.4.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² for a confluent monolayer.[5]
-
-
Assay Execution (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Add 1.2 mL of B buffer to the basolateral compartment and 0.4 mL of A buffer to the apical compartment.
-
Prepare dosing solutions of the test compound and controls in A buffer at the desired concentration (e.g., 10 µM).
-
Initiate the transport experiment by replacing the A buffer in the apical compartment with the dosing solution.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh B buffer.
-
-
Assay Execution (Basolateral to Apical - B-A for efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples and the initial dosing solution using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
-
Detailed Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
I. Materials and Reagents:
-
96-well filter plates (e.g., PVDF membrane, 0.45 µm pore size)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compound and controls
II. Assay Procedure:
-
Prepare the Artificial Membrane:
-
Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the filter plate. Allow the solvent to evaporate, leaving a lipid layer.[6]
-
-
Prepare Solutions:
-
Dissolve the test compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare the donor solutions by diluting the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), with a final DMSO concentration of ≤1%.
-
Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
-
Assay Execution:
-
Add 200 µL of the donor solution to each well of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate to create a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound analogs in the fibrinolysis pathway.
Experimental Workflow for Permeability Assessment
Caption: Troubleshooting workflow for analogs with poor cell permeability.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. bioassaysys.com [bioassaysys.com]
AZD6564 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for AZD6564. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the stability and handling of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for solid-state small molecules suggest storage in a cool, dry, and dark place. For optimal stability, it is recommended to store the compound in a tightly sealed container at -20°C. Based on information from suppliers, this compound may be shipped at room temperature, indicating short-term stability at ambient conditions.[1] However, for long-term storage, colder temperatures are advisable to minimize potential degradation.
Q2: How should I store this compound in solution?
For solutions, it is generally recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Stock solutions should be stored at -20°C or -80°C. The stability of this compound in various solvents has not been publicly detailed; therefore, it is recommended to use common laboratory solvents like DMSO or ethanol (B145695) for initial stock solutions and to conduct a small-scale stability test if the solution needs to be stored for an extended period.
Q3: What are potential signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate instability. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods such as HPLC to assess the purity of the compound, especially after long-term storage or if you suspect degradation.
Q4: Are there any known degradation pathways for this compound?
Specific degradation pathways for this compound under various storage conditions have not been detailed in the public domain. However, the isoxazolone ring within the structure of this compound could be susceptible to hydrolysis under certain pH and temperature conditions. Metabolic studies have shown that this compound can undergo glucuronidation on the isoxazolone ring, suggesting this part of the molecule is reactive.[2] Researchers should be mindful of potential hydrolysis, especially when working with aqueous solutions.
Q5: How does this compound's stability compare to similar compounds like tranexamic acid?
This compound is a lysine (B10760008) mimetic that acts as a fibrinolysis inhibitor, similar to tranexamic acid (TXA).[3][4] Studies on tranexamic acid have shown it to be chemically stable for at least 12 weeks at temperatures ranging from 4°C to 50°C.[5] While this suggests that related structures may possess good stability, it is important to note that direct extrapolation of stability data from one compound to another is not recommended due to differences in chemical structure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Assess the purity of the old stock solution and the solid material using a suitable analytical method like HPLC. |
| Precipitate observed in thawed this compound solution | Poor solubility in the chosen solvent or compound degradation. | Gently warm the solution and vortex to see if the precipitate redissolves. If not, centrifuge the solution and use the supernatant after verifying its concentration. Consider preparing a new stock solution in a different solvent or at a lower concentration. |
| Change in the physical appearance of solid this compound | Instability due to improper storage (e.g., exposure to moisture or light). | Do not use the compound. Contact the supplier for a replacement. Review your storage procedures to ensure they align with recommended conditions. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for your specific equipment and this compound formulation.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh a small amount of high-purity this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the this compound sample (from long-term storage) in the same solvent as the standard solution to a similar concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Run a gradient method (e.g., 5% to 95% acetonitrile over 15 minutes).
-
Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of this compound (a wavelength around 220-280 nm is a typical starting point for compounds with aromatic rings).
-
-
Data Analysis: Compare the peak area and retention time of the sample to the reference standard. The appearance of new peaks or a decrease in the main peak area can indicate degradation.
Visualizations
This compound and the Fibrinolysis Pathway
This compound is an inhibitor of fibrinolysis. It acts by blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and the subsequent breakdown of fibrin (B1330869) clots.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability of tranexamic acid after 12-week storage at temperatures from -20°c to 50°c - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in AZD6564 clot lysis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD6564 in clot lysis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available fibrinolysis inhibitor.[1][2][3][4][5] It functions as a lysine (B10760008) mimetic, binding to the lysine binding sites in the kringle domains of plasminogen and plasmin.[1] This action prevents plasmin from effectively binding to fibrin (B1330869), thereby inhibiting the breakdown of clots.[1][2][3][4][5]
Q2: What is a typical in vitro IC50 value for this compound in a human plasma clot lysis assay?
A2: The reported in vitro IC50 for this compound in a human plasma clot lysis assay is approximately 0.44 μM.[1][2][3][4][5] This value can serve as a benchmark for expected potency in your experiments.
Q3: What are the key principles of a turbidimetric clot lysis assay?
A3: A turbidimetric clot lysis assay is a widely used method to assess the overall potential of the fibrinolytic system.[6][7] The assay monitors changes in optical density (turbidity) over time.[8][9] Initially, the formation of a fibrin clot, induced by a clotting agent like thrombin or tissue factor, leads to an increase in turbidity.[9] Subsequently, the lysis of this clot, facilitated by plasmin, results in a decrease in turbidity.[9] The time course of these changes provides valuable information about the kinetics of both clot formation and lysis.[8]
Troubleshooting Guide
Unexpected Result: No or very slow clot lysis observed, even at low concentrations of this compound.
Possible Causes & Solutions
-
Reagent Quality and Concentration:
-
Tissue Plasminogen Activator (tPA): Ensure the tPA is active and used at an appropriate concentration. Low tPA concentrations can lead to prolonged or incomplete lysis.[8] Prepare fresh dilutions for each experiment.
-
Plasma Quality: Use fresh or properly stored platelet-poor plasma (PPP). Repeated freeze-thaw cycles can affect the activity of coagulation and fibrinolytic factors.
-
Thrombin/Tissue Factor: Verify the activity of the clotting initiator. Inconsistent clot formation will impact subsequent lysis.
-
-
Experimental Conditions:
-
Temperature: Maintain a constant temperature of 37°C throughout the assay. Temperature fluctuations can significantly alter enzyme kinetics.
-
Pipetting Errors: Inaccurate pipetting of reagents, especially small volumes of tPA or this compound, can lead to significant variations in results.
-
Unexpected Result: High variability in clot lysis times between replicate wells.
Possible Causes & Solutions
-
Mixing: Ensure thorough but gentle mixing of reagents in the microplate wells. Inadequate mixing can lead to localized differences in reagent concentrations.
-
Plate Reader Settings: Optimize the reading interval of the microplate reader. Too frequent or infrequent readings might miss the true peak of clot formation or the steepest part of the lysis curve.
-
Well Position Effects: Be aware of potential "edge effects" in microplates, where wells on the periphery may experience different temperature or evaporation rates. If possible, avoid using the outermost wells for critical samples.
Unexpected Result: Biphasic or unusual clot lysis curves.
Possible Causes & Solutions
-
Slow and Fast Lysis Regimes: It has been observed that clot lysis can occur in two distinct phases: an initial slow phase followed by a more rapid phase.[10][11] This is a known phenomenon and may not necessarily indicate an error in your experiment. The duration of these phases can be influenced by the concentrations of fibrinogen, tPA, and plasminogen.[10]
-
Precipitation of this compound: At very high concentrations, the compound may precipitate out of solution, causing artifacts in the turbidity readings. Visually inspect the wells for any signs of precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound in vitro human plasma clot lysis IC50 | 0.44 μM | [1][2][3][4][5] |
| Typical Circulating Plasminogen Concentration | ~180 µg/mL | [6] |
| Typical Circulating α2-Antiplasmin Concentration | 0.7–1 μM | [6] |
Experimental Protocols
Detailed Methodology: In Vitro Turbidimetric Clot Lysis Assay
This protocol outlines a typical turbidimetric clot lysis assay performed in a 96-well microplate format.
Materials:
-
Citrated Platelet-Poor Plasma (PPP)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Tissue Plasminogen Activator (tPA)
-
Thrombin or Tissue Factor (TF)
-
Calcium Chloride (CaCl₂)
-
Assay Buffer (e.g., Tris-Buffered Saline, TBS)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340-405 nm at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare working solutions of tPA, thrombin/TF, and CaCl₂ in the assay buffer at their final desired concentrations.
-
-
Assay Setup:
-
Add a defined volume of PPP to each well of the microplate.
-
Add the different concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time to allow for pre-incubation of the compound with the plasma.
-
-
Initiation of Clotting and Lysis:
-
Add a solution containing both the clotting initiator (thrombin or TF) and tPA to each well to start the reaction.
-
Immediately follow with the addition of CaCl₂ to initiate coagulation.
-
-
Data Acquisition:
-
Place the microplate in a pre-warmed (37°C) microplate reader.
-
Monitor the change in absorbance (turbidity) over time at regular intervals (e.g., every 30 seconds) for a sufficient duration to capture both clot formation and complete lysis.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate the clot lysis curves.
-
From these curves, determine key parameters such as the time to 50% clot lysis (the time from peak turbidity to a 50% reduction in turbidity).
-
Calculate the IC50 of this compound by plotting the percent inhibition of lysis against the log of the compound concentration.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting fibrinolysis.
Caption: Experimental workflow for a turbidimetric clot lysis assay.
Caption: Troubleshooting logic for unexpected clot lysis assay results.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.wfh.org [www1.wfh.org]
- 8. Fibrin Clot Formation and Lysis in Plasma [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigating the two regimes of fibrin clot lysis: an experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing AZD6564 Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the dosage of AZD6564 for in vivo studies. The information is presented in a direct question-and-answer format to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active fibrinolysis inhibitor. It functions by interfering with the protein-protein interaction between plasmin(ogen) and fibrin (B1330869).[1][2] Specifically, it binds to the lysine-binding sites in the kringle domains of plasminogen and plasmin, preventing them from binding to fibrin. This action blocks the dissolution of fibrin clots.[1]
Q2: What is a recommended starting dose for this compound in preclinical in vivo studies?
A2: A recommended starting point for dose-ranging studies can be derived from the reported in vivo efficacy data in rats. In a rat bleeding model, the dose that produced a 50% reduction in bleeding time (ED50) was determined. While the exact ED50 value is not publicly stated, it is noted that this compound was significantly more potent than tranexamic acid.[1] For pharmacokinetic studies in rats, an oral dose of 6 µmol/kg has been used.[1] It is advisable to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease state.
Q3: What is the reported oral bioavailability of this compound?
A3: The oral bioavailability of this compound has been reported to be 39% in rats and 53% in dogs.[1]
Q4: What are suitable vehicles for the oral administration of this compound?
A4: While the specific vehicle used for the in vivo studies of this compound is not explicitly detailed in the primary publication, common vehicles for oral administration of small molecules in rodents include aqueous solutions of methylcellulose (B11928114) (e.g., 0.5%), polyethylene (B3416737) glycol 400 (PEG400), or cyclodextrins. For poorly soluble compounds, co-solvents like DMSO can be used to prepare a stock solution, which is then diluted into the final vehicle, ensuring the final DMSO concentration is kept low (typically <0.5%) to avoid toxicity.
Q5: Are there any known off-target effects of this compound?
A5: this compound was designed to have high selectivity and has shown no detectable activity against GABAa receptors, which can be a target for similar molecules like tranexamic acid.[1][2] However, as with any small molecule inhibitor, conducting a thorough assessment for potential off-target effects in your specific experimental system is recommended.
Troubleshooting Guides
Issue 1: Suboptimal or Inconsistent Efficacy
Q: I am not observing the expected in vivo efficacy with this compound. What are the potential causes and solutions?
A: Suboptimal or inconsistent efficacy can arise from several factors related to dosing, formulation, and biological variability.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | Perform a dose-ranging study to establish a clear dose-response relationship in your model. Consider that the effective dose may be higher than what is reported in the literature for a different model or species. |
| Poor Solubility/Bioavailability | Ensure the compound is fully dissolved in the vehicle before administration. If precipitation is observed, consider optimizing the formulation by using solubilizing agents such as cyclodextrins or co-solvents. |
| Compound Instability | Prepare fresh dosing solutions for each experiment. If the compound is susceptible to degradation, protect it from light and store it at the recommended temperature. |
| High Biological Variability | Increase the number of animals per group to enhance statistical power. Ensure that animals are properly randomized and matched for age and weight. |
| Incorrect Dosing Technique | For oral gavage, ensure the compound is delivered directly to the stomach without causing injury or stress to the animal, as this can affect absorption. |
Issue 2: Observed Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How should I proceed?
A: Observed toxicity requires a systematic approach to determine if it is compound-related and to find a dose that is both effective and well-tolerated.
| Possible Cause | Troubleshooting Steps |
| Dose is too High | The first step is to reduce the dose. Perform a maximum tolerated dose (MTD) study to identify the highest dose that does not cause significant toxicity. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to ensure that the observed toxicity is not due to the formulation components. |
| Off-Target Effects | If toxicity persists even at lower, efficacious doses, it may be due to off-target effects. A thorough literature search for known toxicities of similar compounds may provide insights. |
| Metabolite-Induced Toxicity | While this compound is reported to have low metabolism, toxic metabolites can sometimes be a concern.[1] This is a more complex issue that may require specialized toxicology studies. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | IC50 (µM) | Reference |
| Human Plasma Clot Lysis | 0.44 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | Dose (µmol/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Renal Elimination (%) | Reference |
| Rat | i.v. | 3 | - | - | 45 | [1] |
| Rat | oral | 6 | 39 | - | - | [1] |
| Dog | i.v. | 3 | - | - | 70 | [1] |
| Dog | oral | 6 | 53 | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents (Example)
This protocol provides a general guideline for preparing a formulation of this compound for oral gavage. The optimal formulation may need to be determined empirically.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile water for injection
-
Sonicator
-
Vortex mixer
-
Analytical balance and weighing paper
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring continuously until a homogenous suspension is formed.
-
Accurately weigh the calculated amount of this compound powder.
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the final formulation for any undissolved particles.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Protocol 2: In Vivo Efficacy Assessment in a Rat Bleeding Model (Conceptual)
This protocol is based on the description of the in vivo study for this compound.[1]
-
Animal Model:
-
Anesthetized rats.
-
-
Procedure:
-
Administer this compound intravenously at various doses. The original study used four different doses with six animals per dose.[1]
-
Induce bleeding through a standardized tail incision.
-
Measure the bleeding time for each animal.
-
Collect blood samples to determine the plasma concentration of this compound.
-
Calculate the ED50 (the dose that reduces bleeding time by 50%) and the EC50 (the plasma concentration that reduces bleeding time by 50%).
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Typical in vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
minimizing off-target effects of AZD6564 in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects of AZD6564 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of fibrinolysis. It functions by disrupting the protein-protein interaction (PPI) between plasmin(ogen) and fibrin (B1330869). Specifically, it binds to the lysine-binding sites (LBS) within the kringle domains of plasminogen, preventing it from binding to fibrin and thereby inhibiting fibrin clot degradation.[1]
Q2: What is the known selectivity of this compound?
This compound has been shown to be highly selective for its target over the GABAa receptor, with no detectable activity against GABAa.[1] Its development focused on optimizing this selectivity to avoid the neurological side effects associated with less selective fibrinolysis inhibitors. However, a comprehensive off-target profile against a broad range of other proteins is not publicly available.
Q3: What are the potential sources of off-target effects with a protein-protein interaction inhibitor like this compound?
Off-target effects with PPI inhibitors can arise from several factors:
-
Binding to structurally related proteins: Proteins with lysine-binding sites or similar structural motifs to the plasminogen kringle domains could be unintended targets.
-
Compound promiscuity: At higher concentrations, the compound may exhibit non-specific binding to unrelated proteins.[2][3]
-
Indirect effects: Inhibition of the plasmin-fibrin interaction might lead to downstream signaling changes that are not a direct result of the compound binding to another protein.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
The in vitro IC50 for this compound in a human plasma clot lysis assay is approximately 0.44 μM.[1] For initial cell culture experiments, it is advisable to start with a concentration range around this IC50 value (e.g., 0.1 µM to 5 µM) and perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide addresses common issues encountered when using this compound in cell culture and provides strategies to identify and mitigate off-target effects.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed at effective concentrations. | 1. Off-target toxicity: The compound may be interacting with essential cellular proteins. 2. Solubility issues: Compound precipitation at high concentrations can lead to non-specific cellular stress. | 1. Perform a broader off-target screening (see Experimental Protocols). 2. Visually inspect for precipitate in the media. Test solubility in your specific cell culture medium. 3. Use a structurally distinct inhibitor of the same pathway (if available) to see if the toxicity is on-target. |
| Observed phenotype does not align with known plasmin-fibrin inhibition. | 1. Off-target effects: The phenotype may be due to the inhibition of an unknown target. 2. Cell line-specific effects: The cellular context may lead to unexpected responses. | 1. Validate target engagement in your cell system (see Experimental Protocols). 2. Test the compound in multiple cell lines to determine if the effect is consistent. 3. Use rescue experiments by overexpressing the intended target or a downstream effector. |
| Inconsistent results between experiments. | 1. Compound instability: this compound may degrade in cell culture media over time. 2. Variable cell culture conditions: Passage number, cell density, and serum concentration can influence results. | 1. Assess the stability of this compound in your media at 37°C over the time course of your experiment. 2. Standardize cell culture protocols, including cell passage number and seeding density. 3. Ensure consistent solvent (e.g., DMSO) concentration across all wells. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| In Vitro IC50 | 0.44 μM | Human plasma clot lysis | [1] |
| GABAa Receptor Activity | No detectable activity | Radioligand binding assay | [1] |
| CYP450 Inhibition | No notable inhibition | In vitro enzymatic assays | [1] |
| hERG Inhibition | No inhibition | In vitro electrophysiology assay | [1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the fibrinolysis pathway.
Caption: Workflow for investigating potential off-target effects of this compound.
Experimental Protocols
Protocol 1: Target Engagement Assessment using Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes a cell-based assay to confirm that this compound engages its intended target, the plasminogen-fibrin interaction, or to investigate potential off-target PPIs.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for:
-
Plasminogen fused to a BRET donor (e.g., NanoLuc® luciferase)
-
Fibrin fragment fused to a BRET acceptor (e.g., HaloTag® or a fluorescent protein)
-
-
Transfection reagent
-
BRET substrate (e.g., furimazine)
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Plate reader with BRET detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a white, opaque plate at a density optimized for your cell line.
-
Transfection: Co-transfect cells with the donor- and acceptor-fusion constructs. Include a donor-only control.
-
Compound Treatment: After 24-48 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). Incubate for the desired time.
-
BRET Measurement: Add the BRET substrate to the wells according to the manufacturer's instructions.
-
Data Acquisition: Immediately measure the luminescence signal at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratio to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration to determine the IC50 for target engagement.
-
Troubleshooting:
-
Low BRET signal: Optimize transfection efficiency and the ratio of donor to acceptor plasmids.
-
High background: Ensure the BRET substrate is fresh and protected from light. Use a donor-only control to subtract background.
Protocol 2: Off-Target Profiling using Chemical Proteomics
This protocol provides a general workflow for identifying the cellular off-targets of this compound using an affinity-based chemical proteomics approach.
Materials:
-
This compound analog with a reactive group for immobilization (e.g., alkyne or photo-affinity label)
-
Affinity resin (e.g., streptavidin beads if using a biotinylated probe)
-
Cell line of interest
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize an this compound analog with a linker and a reactive group.
-
Cell Treatment and Lysis:
-
Treat cells with the this compound probe or a vehicle control.
-
For photo-affinity probes, irradiate the cells with UV light to induce covalent cross-linking.
-
Lyse the cells to obtain a total protein lysate.
-
-
Affinity Enrichment:
-
Incubate the cell lysate with the affinity resin to capture the probe-bound proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the resin.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified in the probe-treated sample to the control sample to identify specific binders.
-
Perform bioinformatics analysis to classify the potential off-targets and their associated pathways.
-
Troubleshooting:
-
High non-specific binding: Optimize washing conditions (e.g., increase salt concentration or add detergents). Include a competition experiment with an excess of free this compound.
-
Low yield of specific binders: Optimize the probe concentration and incubation time. Ensure efficient cell lysis.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Drug promiscuity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Promiscuity in PDB: Protein Binding Site Similarity Is Key - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD6564 Technical Support Center: Managing Batch-to-Batch Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential batch-to-batch variability when working with the fibrinolysis inhibitor, AZD6564. Consistent experimental outcomes are critical for reliable research, and this guide offers a framework for identifying and mitigating variability between different lots of this small molecule inhibitor.
Disclaimer: The following guidance is based on general best practices for small molecule compounds and is not based on documented, specific batch-to-batch issues for this compound. Researchers should always perform their own qualification and validation of each new batch of a reagent.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the inhibitory effect of this compound in our plasma clot lysis assay compared to previous experiments. Could this be due to batch-to-batch variability?
A1: Yes, a change in potency is a primary indicator of potential batch-to-batch variability. Several factors could contribute to this, including differences in purity, the presence of inactive isomers or impurities from the synthesis process, or degradation of the compound. It is crucial to qualify each new batch to ensure consistent performance.
Q2: How can we proactively assess a new batch of this compound before starting a large-scale experiment?
A2: We recommend performing a side-by-side comparison of the new batch with a previously validated "gold standard" batch. This can involve analytical characterization (e.g., HPLC, LC-MS) to check for purity and identity, and a functional assay (e.g., in vitro plasma clot lysis assay) to confirm consistent potency (IC50).
Q3: What are the common sources of impurities in a synthesized small molecule like this compound?
A3: Impurities can arise from several sources during chemical synthesis, including starting materials, reagents, intermediates, and byproducts of the reaction.[1] Degradation products can also form during storage. For this compound, potential impurities could include regioisomers or stereoisomers that may have different biological activities.
Q4: How should we prepare and store this compound to minimize variability?
A4: Proper handling and storage are critical. For stock solutions, use a high-quality, anhydrous solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive. Always bring solutions to room temperature and ensure they are fully dissolved before use.
Q5: We've noticed a slight color difference between two batches of solid this compound. Is this a cause for concern?
A5: A color difference in the solid compound can indicate the presence of impurities or degradation products. While it may not always affect biological activity, it warrants further investigation. We recommend performing analytical and functional testing to ensure the new batch meets your experimental requirements.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
If you observe a significant shift in the IC50 value of this compound in your functional assays, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Poor Solubility or Precipitation of this compound
If you encounter solubility issues with a new batch of this compound, consider the following steps:
-
Verify Solvent Quality: Ensure the solvent (e.g., DMSO) is anhydrous and of high purity. Water contamination can significantly reduce the solubility of many small molecules.
-
Sonication and Warming: Gently warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Prepare Fresh Stock: Do not use stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh, concentrated stock solutions and aliquot for single use.
-
Check Final Concentration: Ensure the final concentration of this compound in your aqueous assay buffer is below its solubility limit. You may need to perform a solubility test for each new batch.
Experimental Protocols
Protocol 1: Comparative Purity and Identity Analysis by HPLC/LC-MS
Objective: To compare the purity and identity of a new batch of this compound against a reference batch.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve both the new and reference batches of this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dilute the stock solutions to 1 mM in the mobile phase.
-
-
HPLC Analysis (Purity):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound.
-
Analysis: Compare the chromatograms of the new and reference batches. Look for the main peak's retention time and area percentage (purity). Note any new or significantly larger impurity peaks.
-
-
LC-MS Analysis (Identity and Impurities):
-
Use the same chromatographic conditions as above, with the LC system coupled to a mass spectrometer.
-
Analysis: Confirm the mass of the main peak corresponds to the expected molecular weight of this compound. Analyze the mass of any significant impurity peaks to help in their identification.
-
Data Presentation:
| Batch ID | Retention Time (min) | Purity by HPLC (%) | Major Impurity Peaks (m/z) |
| Reference Batch | e.g., 5.2 | e.g., 99.5 | e.g., None detected |
| New Batch | e.g., 5.2 | e.g., 98.1 | e.g., [Mass of potential impurity] |
Protocol 2: Functional Potency Assessment by In Vitro Plasma Clot Lysis Assay
Objective: To determine and compare the IC50 values of a new and reference batch of this compound. This compound is a fibrinolysis inhibitor, preventing the interaction between plasmin and fibrin.[2][3]
Methodology:
-
Prepare Reagents:
-
Citrated human plasma.
-
Thrombin solution.
-
Tissue plasminogen activator (t-PA).
-
Calcium chloride solution.
-
-
Assay Procedure:
-
Prepare serial dilutions of both the new and reference batches of this compound in the assay buffer.
-
In a 96-well plate, add plasma, followed by the different concentrations of this compound.
-
Initiate clotting by adding thrombin and calcium chloride.
-
After clot formation, add t-PA to initiate fibrinolysis.
-
Monitor the change in optical density over time as the clot lyses.
-
-
Data Analysis:
-
Calculate the rate of lysis for each concentration of this compound.
-
Plot the lysis rate against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each batch.
-
Data Presentation:
| Batch ID | IC50 (µM) | 95% Confidence Interval |
| Reference Batch | e.g., 0.44 | e.g., 0.40 - 0.48 |
| New Batch | e.g., 0.65 | e.g., 0.59 - 0.72 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action in the fibrinolysis pathway.
Caption: Recommended workflow for qualifying a new batch of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction [ouci.dntb.gov.ua]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent AZD6564 experimental outcomes
Welcome to the AZD6564 Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and reliable experimental outcomes with this compound. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your in-vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of fibrinolysis. It functions by competitively inhibiting the binding of plasminogen to fibrin (B1330869). Specifically, it binds to the lysine-binding sites (LBS) within the kringle domains of plasminogen. This prevents the interaction between plasminogen and the C-terminal lysine (B10760008) residues of fibrin, thereby blocking the activation of plasminogen to plasmin and subsequent fibrin degradation.[1][2]
Q2: What is the reported in vitro potency of this compound?
A2: In a human plasma clot lysis assay, this compound has been shown to have an IC50 of 0.44 μM.[1][2] This value can be used as a reference point for researchers designing their own experiments.
Q3: How should I prepare a stock solution of this compound?
A3: While a specific manufacturer's data sheet with detailed solubility and stability information is not publicly available, the following is a recommended best-practice protocol for preparing stock solutions of small molecule inhibitors like this compound:
-
Solvent Selection: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When stored properly, DMSO stock solutions are typically stable for several months. However, it is recommended to prepare fresh stock solutions regularly and to perform quality control checks if a stock solution has been stored for an extended period.
-
Q4: How can I minimize the precipitation of this compound in my aqueous assay buffer?
A4: Precipitation of hydrophobic compounds upon dilution into aqueous buffers is a common issue. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock solution in DMSO before making the final dilution into your aqueous assay buffer.
-
Order of Addition: Add the diluted DMSO stock of this compound to the assay buffer while vortexing to ensure rapid and uniform mixing.
-
Pre-warmed Buffer: Using pre-warmed assay buffer (e.g., 37°C) can sometimes improve the solubility of the compound.
Experimental Protocols
Detailed Methodology for a Turbidimetric Plasma Clot Lysis Assay
This protocol is designed to assess the inhibitory effect of this compound on tissue plasminogen activator (t-PA)-induced fibrinolysis in human plasma. The assay measures the change in optical density (turbidity) over time as a fibrin clot is formed and then lysed.
Materials:
-
Citrated human platelet-poor plasma (PPP)
-
This compound
-
Tissue Plasminogen Activator (t-PA)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
HEPES buffer (or other suitable buffer)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340-405 nm at 37°C with kinetic reading capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X working solution of t-PA in buffer.
-
Prepare a 2X working solution of thrombin and CaCl2 in buffer.
-
Prepare a series of 2X working solutions of this compound at various concentrations by diluting the DMSO stock solution in the assay buffer. Include a vehicle control (buffer with the same final DMSO concentration as the highest this compound concentration).
-
-
Assay Setup:
-
Add 50 µL of citrated human PPP to each well of the 96-well plate.
-
Add 25 µL of the 2X this compound working solutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Clotting and Fibrinolysis:
-
Initiate the reaction by adding 25 µL of the 2X t-PA working solution to each well.
-
Immediately following the addition of t-PA, add 50 µL of the 2X thrombin/CaCl2 solution to each well to initiate clot formation.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for a duration sufficient to observe clot formation, stabilization, and lysis (typically 60-120 minutes).
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time for each concentration of this compound.
-
From the resulting curves, determine the time to 50% clot lysis (the time it takes for the absorbance to decrease by 50% from its maximum).
-
Plot the time to 50% clot lysis against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Bubbles in the wells | - Use calibrated pipettes and practice proper pipetting technique.- Ensure thorough but gentle mixing of reagents before and after addition to the wells.- Visually inspect wells for bubbles before starting the plate reader. If present, gently tap the plate to dislodge them. |
| No clot formation or very weak clot | - Low fibrinogen concentration in plasma- Inactive thrombin- Incorrect CaCl2 concentration | - Use plasma with a known and adequate fibrinogen concentration.- Use freshly prepared or properly stored thrombin.- Verify the concentration of the CaCl2 solution. |
| No fibrinolysis observed (even in the absence of inhibitor) | - Inactive t-PA- Presence of high levels of plasminogen activator inhibitor-1 (PAI-1) in the plasma | - Use freshly prepared or properly stored t-PA.- Use plasma with normal PAI-1 levels or consider using purified components (fibrinogen, plasminogen) instead of plasma. |
| Precipitation of this compound in the assay well | - this compound concentration exceeds its aqueous solubility- High final DMSO concentration | - Lower the final concentration of this compound in the assay.- Ensure the final DMSO concentration is below 0.5%.- Refer to the FAQ on minimizing precipitation. |
| Unexpectedly low potency of this compound | - Degradation of this compound stock solution- Incorrect dilution of the compound | - Prepare a fresh stock solution of this compound.- Carefully check all calculations and dilutions.- Ensure proper storage of the stock solution. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (μM) | Reference |
| Human Plasma Clot Lysis | Human | 0.44 | [1][2] |
Visualizations
Caption: Mechanism of action of this compound in the fibrinolysis pathway.
Caption: Experimental workflow for the turbidimetric plasma clot lysis assay.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: Strategies to Enhance the Oral Bioavailability of AZD6564
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preclinical and formulation development of AZD6564, a novel oral fibrinolysis inhibitor. The strategies outlined below are designed to systematically enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the known oral bioavailability and pharmacokinetic properties of this compound?
A1: Preclinical studies have shown that this compound (also referred to as compound 19 in some literature) has moderate to good oral bioavailability in animal models. In rats, the reported oral bioavailability is 39%, and in dogs, it is 53%.[1] Key pharmacokinetic parameters from these studies are summarized in the table below.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose (Oral) | Tmax (h) | Cmax (µM) | AUC (µM·h) | Bioavailability (%) |
| Rat | 6 µmol/kg | 0.5 | 0.52 | 1.1 | 39 |
| Dog | 6 µmol/kg | 1.0 | 0.39 | 1.3 | 53 |
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: While the definitive BCS classification for this compound has not been publicly disclosed, its chemical structure as a zwitterionic piperidine (B6355638) derivative suggests it may face challenges with both solubility and permeability, potentially placing it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). The optimization process for this class of compounds focused on improving permeability.[1] Understanding the BCS class is critical as it guides the selection of the most appropriate bioavailability enhancement strategies. For instance, for a BCS Class II compound, the primary focus would be on improving the dissolution rate, whereas a BCS Class IV compound would require strategies to enhance both solubility and permeability.
Q3: What are the primary challenges that could be limiting the oral bioavailability of this compound?
A3: Based on its chemical structure and preclinical data, the primary challenges are likely:
-
Limited Aqueous Solubility: As a zwitterion, this compound's solubility is expected to be pH-dependent, potentially being lowest near its isoelectric point.
-
Suboptimal Permeability: Despite optimization efforts, the inherent polarity of the zwitterionic form can limit its passive diffusion across the intestinal membrane.[2][3]
-
P-glycoprotein (P-gp) Efflux: Piperidine-containing compounds can sometimes be substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, reducing net absorption.[1]
Q4: What are the general strategies to enhance the oral bioavailability of a compound like this compound?
A4: A multi-pronged approach is often necessary. Key strategies include:
-
Formulation-based approaches: These aim to improve the solubility and dissolution rate of the drug in the gastrointestinal tract.
-
Co-administration with bioenhancers: This involves using other compounds to inhibit metabolic enzymes or efflux pumps.
-
Chemical modification (Prodrugs): This involves temporarily modifying the drug's structure to improve its absorption characteristics.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Studies
Possible Cause: Poor aqueous solubility and slow dissolution rate of the crystalline form of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral exposure.
Experimental Protocols:
-
pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4.
-
Add an excess amount of this compound to each buffer.
-
Agitate the samples at 37°C until equilibrium is reached (typically 24-48 hours).
-
Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
-
Amorphous Solid Dispersion (ASD) Formulation:
-
Select a suitable polymer carrier (e.g., HPMC-AS, Soluplus®, PVP VA64).
-
Dissolve both this compound and the polymer in a common solvent.
-
Remove the solvent using spray drying or rotary evaporation.
-
Characterize the resulting solid for amorphicity (using PXRD and DSC) and perform dissolution testing.
-
Table 2: Comparison of Bioavailability Enhancement Strategies for Solubility Issues
| Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution. | Simple, cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and saturation solubility. | Significant improvement in dissolution rate. | More complex manufacturing process. |
| Amorphous Solid Dispersions | Presents the drug in a high-energy, amorphous state. | Can significantly increase both the rate and extent of dissolution. | Potential for physical instability (recrystallization). |
Issue 2: High Apparent Intestinal Efflux in Caco-2 Permeability Assays
Possible Cause: this compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high intestinal efflux.
Experimental Protocols:
-
Caco-2 Permeability Assay with P-gp Inhibition:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Measure the bidirectional transport of this compound (apical to basolateral and basolateral to apical).
-
Repeat the transport study in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil).
-
Calculate the apparent permeability (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)) with and without the inhibitor. A significant reduction in the ER in the presence of the inhibitor confirms P-gp substrate activity.
-
-
Co-administration with Piperine (B192125):
-
Conduct an in vivo pharmacokinetic study in rats.
-
Dose one group of animals with this compound alone.
-
Dose a second group with a pre-dose of piperine (e.g., 20 mg/kg) 30 minutes before administering this compound.
-
Compare the pharmacokinetic profiles of the two groups. A significant increase in AUC and Cmax in the piperine group suggests inhibition of metabolism and/or P-gp efflux.[4]
-
Table 3: Strategies to Overcome P-gp Efflux
| Strategy | Mechanism of Action | Expected Outcome |
| Formulation with P-gp inhibiting excipients | Excipients like Vitamin E TPGS, Cremophor EL, and Pluronic block copolymers can inhibit P-gp function. | Increased intracellular concentration of this compound in enterocytes, leading to higher net absorption. |
| Co-administration with piperine | Piperine is a known inhibitor of both CYP3A4 and P-gp.[5] | Increased oral bioavailability of this compound. |
Signaling Pathway and Mechanism of Action
To provide context for the importance of delivering an effective oral dose of this compound, the following diagram illustrates its mechanism of action in the fibrinolytic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Technical Support Center: Mitigating Potential AZD6564-Induced Cytotoxicity
Disclaimer: This technical support guide is intended for research purposes only. AZD6564 is an investigational compound, and comprehensive public data on its cytotoxicity is limited. The information provided herein is based on general principles of in vitro toxicology and data from related compounds, such as tranexamic acid (TXA). Researchers should always perform their own dose-response and cytotoxicity assessments for their specific cell models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available fibrinolysis inhibitor.[1][2] It functions as a lysine (B10760008) mimetic, binding to the lysine-binding sites on plasminogen.[1][2] This action prevents plasminogen from binding to fibrin (B1330869), thereby inhibiting the conversion of plasminogen to plasmin and subsequent fibrinolysis (the breakdown of fibrin clots).[1][2] It was developed as a potential alternative to tranexamic acid (TXA) with high selectivity and improved pharmacokinetic properties.[1]
Q2: Is there any known cytotoxicity associated with this compound?
Publicly available literature on the discovery of this compound does not specifically detail cytotoxicity studies. The focus of the initial publications has been on its efficacy as a fibrinolysis inhibitor and its pharmacokinetic profile.[1] However, as with any investigational compound, it is crucial for researchers to empirically determine the cytotoxic potential in their specific in vitro models.
Q3: Are there known cytotoxic effects of similar compounds?
Yes, tranexamic acid (TXA), which is also a lysine analog, has been shown to exhibit dose- and time-dependent cytotoxicity in various cell types in vitro.[3][4][5][6] Studies have reported that high concentrations of TXA can be detrimental to chondrocytes, tendon-derived cells, and osteoblasts, with the mechanism of cell death suggested to be apoptosis.[4][6] Given that this compound is also a lysine mimetic, it is prudent to consider the possibility of similar effects and to carefully evaluate its impact on cell viability.
Q4: What are the initial steps to assess the potential cytotoxicity of this compound in my cell line?
The first step is to perform a dose-response curve to determine the concentration of this compound at which 50% of the cell viability is lost (IC50). This is typically done using a range of concentrations of the compound and a standard cell viability assay, such as the MTT or MTS assay. It is recommended to test a broad range of concentrations initially and then narrow it down to determine the IC50 accurately.
Q5: What are some common in vitro assays to measure cytotoxicity?
Several assays can be used to measure different aspects of cytotoxicity:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, which is a hallmark of necrosis or late-stage apoptosis. Lactate (B86563) dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect the biochemical and morphological changes associated with programmed cell death (apoptosis).
Troubleshooting Guide: Unexpected Cell Death in this compound-Treated Cultures
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death even at low concentrations of this compound | High sensitivity of the cell line to the compound. | - Perform a more granular dose-response experiment with lower concentrations.- Reduce the incubation time.- Consider using a more resistant cell line if appropriate for the research question. |
| Solvent (e.g., DMSO) toxicity. | - Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).- Run a solvent-only control. | |
| Inconsistent results between experiments | Variability in cell seeding density. | - Ensure a consistent number of cells are seeded in each well.- Allow cells to adhere and resume logarithmic growth before adding the compound. |
| Inaccurate compound dilution. | - Prepare fresh dilutions for each experiment.- Verify the stock concentration of AZD65664. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT shows viability, but LDH shows toxicity) | Different mechanisms of cell death. | - MTT measures metabolic activity, which may persist for some time even if the cell membrane is compromised.- Use a multi-parametric approach, combining assays for viability, necrosis, and apoptosis to get a complete picture. |
| Interference of this compound with the assay. | - Run a cell-free control with this compound and the assay reagents to check for direct chemical interference. |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing the necessary substrates and dye.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: Hypothetical pathway for this compound-induced cytotoxicity via off-target effects.
Caption: Workflow for in vitro assessment of this compound cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical use of tranexamic acid: Are there concerns for cytotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of tranexamic acid to tendon and bone in vitro: Is there a safe dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of AZD6564 and Other Key Plasmin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of AZD6564 with other notable plasmin inhibitors, including tranexamic acid (TXA), aprotinin (B3435010), and ε-aminocaproic acid (EACA). The data presented is compiled from various studies to offer a comprehensive overview of their relative potencies and mechanisms of action.
Executive Summary
This compound is a novel, orally available plasmin inhibitor that demonstrates high potency in in vitro fibrinolysis assays.[1][2] It acts by binding to the lysine-binding sites (LBS) in plasminogen, thereby preventing its interaction with fibrin (B1330869), a mechanism shared with tranexamic acid and ε-aminocaproic acid.[1] In contrast, aprotinin is a direct, reversible inhibitor of the plasmin active site. This guide details the comparative inhibitory activities of these compounds, their selectivity, and the experimental methodologies used for their evaluation.
Comparative In Vitro Potency
The following tables summarize the quantitative data on the in vitro inhibitory activities of this compound and other plasmin inhibitors. It is important to note that the data is collated from different studies and direct comparisons should be made with caution due to variations in assay conditions.
| Inhibitor | Assay Type | IC50 (μM) | Source |
| This compound | Human Plasma Clot Lysis | 0.44 | [1][2] |
| Tranexamic Acid (TXA) | Human Plasma Clot Lysis | 1600 | [1] |
| Aprotinin | Fibrinolysis Inhibition | 0.16 | |
| ε-Aminocaproic Acid (EACA) | Streptokinase-induced Plasminogen Activation | 10 | [3] |
| ε-Aminocaproic Acid (EACA) | Maximal Fibrinolysis Inhibition Model | 63 (± 19.7) µg/mL (~480 µM) | [4] |
Table 1: Comparison of IC50 Values for Plasmin Inhibitors. IC50 (half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Lower values signify higher potency.
| Inhibitor | Ligand | Binding Affinity (Kd/Ki) | Source |
| Tranexamic Acid (TXA) | Glu-plasminogen (K1) | Kd = 1.1 μM | [1] |
| Tranexamic Acid (TXA) | Lys-plasminogen (K1) | Kd = 2.2 μM | [1] |
| ε-Aminocaproic Acid (EACA) | Glu-plasminogen (binding to SK) | Ki = 5.7 μM | [3] |
Table 2: Binding Affinities (Kd and Ki) of Lysine (B10760008) Analogs to Plasminogen. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity. Lower values indicate a stronger binding interaction.
Selectivity Profile
A key aspect of drug development is the selectivity of a compound for its target enzyme over other related proteins. This compound was specifically designed to have high selectivity and avoid off-target effects, particularly at the GABAa receptor, which is a known issue with tranexamic acid at high concentrations.[1]
| Inhibitor | Target | IC50 (μM) | Source |
| This compound | GABAa Receptor | No detectable activity | [1][2] |
| Tranexamic Acid (TXA) | GABAa Receptor | 1600 | [1] |
Table 3: Comparative Activity at the GABAa Receptor. This table highlights the improved selectivity of this compound over tranexamic acid with respect to the GABAa receptor.
Mechanism of Action
The inhibitors discussed in this guide employ two distinct mechanisms to inhibit plasmin activity.
-
Lysine-Binding Site (LBS) Inhibitors: this compound, tranexamic acid, and ε-aminocaproic acid are lysine analogs. They competitively bind to the lysine-binding sites within the kringle domains of plasminogen.[1] This binding prevents plasminogen from attaching to fibrin, which is a crucial step for its activation to plasmin and the subsequent degradation of the fibrin clot.
-
Direct Active Site Inhibitor: Aprotinin functions as a direct, reversible inhibitor of the plasmin enzyme. It binds to the active site of plasmin, physically blocking its ability to cleave its substrate, fibrin.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below.
Human Plasma Clot Lysis Assay
This assay measures the ability of an inhibitor to prevent the lysis of a pre-formed clot in human plasma.
Principle: A clot is formed in plasma by the addition of thrombin. Fibrinolysis is then initiated by the addition of tissue plasminogen activator (tPA). The rate of clot lysis is monitored over time by measuring the change in optical density. The presence of a plasmin inhibitor will delay or prevent clot lysis.
Protocol:
-
Prepare dilutions of the test inhibitor in a suitable buffer.
-
In a 96-well plate, add human plasma, the test inhibitor dilutions, and a solution of tissue plasminogen activator (tPA).
-
Initiate clot formation by adding a solution of thrombin and calcium chloride.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the optical density at 405 nm every minute for a duration of up to 2 hours.
-
The time to 50% clot lysis is determined for each inhibitor concentration.
-
The IC50 value is calculated by plotting the inhibitor concentration against the percentage of lysis inhibition and fitting the data to a four-parameter logistic curve.
Fluorometric Plasmin Inhibitor Screening Assay
This assay provides a rapid and sensitive method for screening potential plasmin inhibitors using a purified enzyme system.
Principle: The assay utilizes a synthetic peptide substrate that is conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin). When cleaved by plasmin, the fluorophore is released and its fluorescence can be measured. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Protocol:
-
Prepare a dilution series of the test inhibitor in an appropriate assay buffer.
-
In a black 96-well microplate, add the plasmin enzyme solution to each well.
-
Add the test inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic plasmin substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm in a kinetic mode for 10-20 minutes at 37°C.
-
The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control without inhibitor.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition. To determine the Ki, experiments are repeated at various substrate concentrations.
GABAa Receptor Binding Assay
This assay is used to assess the off-target activity of compounds at the GABAa receptor.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABAa receptor in a membrane preparation from rat brain.
Protocol:
-
Prepare rat brain membrane homogenates.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand ([³H]muscimol), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known GABAa receptor ligand (e.g., unlabeled GABA) is added to a set of wells.
-
Incubate the plate at 4°C for a specified time (e.g., 45 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The percentage of specific binding is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the concentration of the test compound against the percentage of inhibition of specific binding.
Visualizations
Fibrinolysis Signaling Pathway
The following diagram illustrates the key steps in the fibrinolysis cascade, highlighting the points of intervention for different classes of inhibitors.
Caption: The Fibrinolysis Pathway and Points of Inhibition.
Experimental Workflow for In Vitro Plasmin Inhibition Assay
The diagram below outlines the general workflow for determining the in vitro potency of a plasmin inhibitor.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AZD6564 and Aminocaproic Acid in Fibrinolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of AZD6564, a novel fibrinolysis inhibitor, and the established antifibrinolytic agent, aminocaproic acid. The information presented is intended to support research and development decisions by offering a clear overview of their respective potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Introduction
Excessive fibrinolysis, the premature breakdown of blood clots, can lead to significant bleeding complications in various clinical settings, from surgery to trauma. Pharmacological inhibition of this process is a key therapeutic strategy. Aminocaproic acid, a lysine (B10760008) analog, has been a mainstay treatment for decades. This compound is a more recently developed, potent, and selective oral fibrinolysis inhibitor. This guide provides a direct comparison of these two compounds to highlight their key differences in performance based on available experimental data.
Mechanism of Action
Both this compound and aminocaproic acid are classified as antifibrinolytic agents that function by inhibiting the interaction between plasminogen/plasmin and fibrin (B1330869). This action prevents the degradation of the fibrin clot, thereby promoting hemostasis.
Aminocaproic acid , as a synthetic derivative of the amino acid lysine, acts as a competitive inhibitor of plasminogen activation.[1] It binds to the lysine-binding sites on plasminogen and plasmin, which are crucial for their attachment to fibrin.[1] By occupying these sites, aminocaproic acid effectively blocks the formation of the plasminogen-fibrin complex, thus inhibiting the generation of plasmin and its subsequent fibrinolytic activity.
This compound is a novel, orally available fibrinolysis inhibitor that also functions as a lysine mimetic. It is designed to bind with high affinity to the lysine-binding sites of plasmin, thereby preventing plasmin from binding to fibrin and blocking the protein-protein interaction essential for fibrinolysis.[2][3] Its development was focused on improving potency and selectivity over existing agents like tranexamic acid, which shares a similar mechanism with aminocaproic acid.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and aminocaproic acid, providing a direct comparison of their in vitro potency.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | Human Plasma Clot Lysis | 0.44 | [2][3] |
| Aminocaproic Acid | Human Plasma Clot Lysis | ~990 (effective concentration) | [4] |
Table 1: In Vitro Potency Comparison
Note: The value for aminocaproic acid is its clinically effective plasma concentration, which is often cited as the target for therapeutic efficacy in vitro.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro clot lysis assays. These assays are designed to measure the ability of a compound to inhibit the breakdown of a pre-formed plasma clot.
Human Plasma Clot Lysis Assay (General Protocol)
This assay is a common method for evaluating the potency of antifibrinolytic agents.
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.
-
Clot Formation: A fibrin clot is formed in a microplate well by adding thrombin and calcium chloride to the PPP.
-
Induction of Fibrinolysis: Tissue plasminogen activator (tPA) is added to initiate the conversion of plasminogen to plasmin, which in turn degrades the fibrin clot.
-
Inhibitor Addition: The test compound (this compound or aminocaproic acid) is added at various concentrations to the plasma before clot formation.
-
Monitoring Clot Lysis: The lysis of the clot is monitored over time by measuring the change in optical density (turbidity) at a specific wavelength (e.g., 405 nm). As the clot lyses, the turbidity decreases.
-
Data Analysis: The time to 50% clot lysis is determined for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that produces 50% inhibition of clot lysis, is then calculated.
Head-to-Head Comparison Summary
| Feature | This compound | Aminocaproic Acid |
| Mechanism of Action | Inhibits plasmin binding to fibrin | Inhibits plasminogen activation |
| Potency (IC50) | High (0.44 µM) | Low (~990 µM) |
| Route of Administration | Oral | Oral, Intravenous |
| Selectivity | High (designed for selectivity) | Less selective |
| Development Stage | Investigational | Clinically established |
Table 2: Summary of Key Differences
Conclusion
The available in vitro data demonstrates that this compound is a significantly more potent inhibitor of fibrinolysis than aminocaproic acid. The lower IC50 value of this compound in a human plasma clot lysis assay suggests that it can achieve a therapeutic effect at much lower concentrations. This higher potency, combined with its development as a selective oral agent, positions this compound as a promising next-generation antifibrinolytic. In contrast, aminocaproic acid, while effective, requires much higher concentrations to achieve its therapeutic effect. This comparative guide provides a foundational understanding for researchers and drug development professionals evaluating novel antifibrinolytic strategies. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these two compounds in relevant patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of AZD6564 with other serine proteases
A Comparative Guide to the Selectivity of AZD6564
An Objective Comparison of this compound's On-Target and Off-Target Activity with Supporting Experimental Data
This guide provides a detailed comparison of the fibrinolysis inhibitor this compound, focusing on its mechanism of action and selectivity. Contrary to inquiries about its cross-reactivity with serine proteases, this compound does not function as a direct enzymatic inhibitor. Instead, it is a lysine (B10760008) mimetic that prevents a key protein-protein interaction in the fibrinolysis cascade.[1][2] Its primary selectivity concern, identified during development, was not against other proteases but against the GABAa receptor, a common off-target for lysine mimetics like the clinically used tranexamic acid (TXA).[1]
Mechanism of Action
Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots. This is primarily carried out by the serine protease plasmin. The process is localized to the clot surface through the binding of plasminogen (the zymogen precursor of plasmin) to C-terminal lysine residues on fibrin.[1] This interaction occurs via specialized lysine-binding sites (LBS) located in the kringle domains of plasminogen.[1]
This compound exerts its antifibrinolytic effect by binding to these lysine-binding sites on plasmin.[1][2] This competitively blocks the interaction between plasmin and fibrin, thereby inhibiting fibrinolysis without directly affecting the catalytic activity of the plasmin enzyme.[1]
Quantitative Selectivity Data
The key to a successful therapeutic is high potency at the intended target and minimal activity at off-targets to reduce side effects. During the development of this compound, a major focus was to improve selectivity over the GABAa receptor, as off-target activity at this receptor is associated with side effects such as seizures and gastrointestinal issues.[1]
| Compound | On-Target Activity: Human Plasma Clot Lysis (IC50) | Off-Target Activity: GABAa Receptor Binding (IC50) | Selectivity Index (Off-Target IC50 / On-Target IC50) |
| This compound | 0.44 µM[1][2][3][4] | No detectable activity[1][2][3][4] | > 4500 (based on highest tested concentration of 2000 µM for similar compounds) |
| Tranexamic Acid (TXA) | ~15 µM (estimated from literature) | 1600 µM[1] | ~107 |
| Lead Compound (4-PIOL) | ~4 µM (estimated from literature) | 35 µM[1] | ~8.75 |
Data for TXA and the lead compound 4-PIOL are provided for comparative context, illustrating the significant improvement in selectivity achieved with this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the on-target potency and off-target selectivity of this compound.
Human Plasma Clot Lysis Assay (On-Target Activity)
This turbidimetric assay measures the ability of a compound to inhibit the breakdown of a fibrin clot formed in vitro.
-
Principle: A clot is formed in human plasma by adding thrombin and calcium. Tissue plasminogen activator (tPA) is simultaneously added to initiate fibrinolysis. The formation and subsequent lysis of the clot are monitored over time by measuring the optical density (turbidity) of the sample. Inhibitors of fibrinolysis will prolong the time it takes for the clot to lyse.
-
Methodology:
-
Citrated, platelet-poor human plasma is added to the wells of a 96-well microplate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
A solution containing tissue factor (TF) or thrombin, calcium chloride, and a defined concentration of tPA is added to each well to initiate simultaneous clotting and fibrinolysis.[5]
-
The plate is incubated at 37°C, and the absorbance (typically at 405 nm) is read kinetically for a period of 1-2 hours.[5]
-
The time required for the clot to lyse (e.g., 50% lysis time, defined as the time from maximum clot turbidity to 50% reduction in turbidity) is calculated.
-
IC50 values are determined by plotting the lysis time against the inhibitor concentration and fitting the data to a dose-response curve.
-
GABAa Receptor Radioligand Binding Assay (Off-Target Selectivity)
This assay determines the affinity of a test compound for the GABAa receptor by measuring its ability to displace a known radiolabeled ligand.
-
Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) for binding to GABAa receptors in a membrane preparation, typically from rat brain.[6][7] A high affinity for the receptor will result in displacement of the radioligand at low concentrations of the test compound.
-
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a sucrose (B13894) buffer and subjected to a series of centrifugations to isolate a membrane fraction rich in GABAa receptors. The membranes are washed multiple times to remove endogenous GABA.[6][8]
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled GABAa ligand (e.g., [³H]muscimol).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Control Groups:
-
Incubation & Filtration: The reaction is incubated (e.g., 45 minutes at 4°C) to reach equilibrium.[6] The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound ligand to pass through. The filters are washed with ice-cold buffer.[8]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that displaces 50% of the specific binding) is determined by plotting the percentage of specific binding against the test compound concentration.
-
Visualizations
Signaling & Experimental Workflows
Caption: Workflow of this compound's mechanism and selectivity assessment.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Pharmacokinetic Profiles of AZD6564 and Tranexamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two fibrinolysis inhibitors: AZD6564, a novel investigational compound, and Tranexamic Acid (TXA), a widely used clinical agent. This comparison is intended to inform researchers and drug development professionals on the known characteristics of these two molecules, supported by available experimental data.
Executive Summary
Tranexamic acid (TXA) is a well-established antifibrinolytic agent with a clearly defined pharmacokinetic profile in humans. It is a synthetic analog of the amino acid lysine (B10760008). In contrast, this compound is a novel, orally administered fibrinolysis inhibitor that operates through the same mechanism as TXA, by blocking the lysine binding sites on plasminogen. While human pharmacokinetic data for this compound is not extensively available in the public domain, preclinical studies and predictive models offer insights into its potential profile. This guide synthesizes the available data to facilitate a comparative understanding.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for this compound and Tranexamic Acid. It is crucial to note that the human data for this compound is predicted, while the data for TXA is derived from clinical studies.
Table 1: Comparative Pharmacokinetic Profiles of this compound and Tranexamic Acid (Oral Administration)
| Parameter | This compound | Tranexamic Acid (TXA) |
| Maximum Plasma Concentration (Cmax) | Data not available | 3.15 - 10.06 µg/mL[1][2] |
| Time to Maximum Plasma Concentration (Tmax) | Data not available | 2.92 - 3.67 hours[1][2] |
| Area Under the Curve (AUC) | Data not available | 21.27 - 49.16 µg·h/mL[1][2] |
| Oral Bioavailability | Rat: 39%, Dog: 53%[3] | Human: 34% - 46%[4][5] |
| Elimination Half-life (t½) | Data not available | ~1.65 - 2 hours (oral)[1][4] |
| Predicted Human Dose | 340 mg twice daily[3] | 1 - 1.5 g, 3-4 times per day[3] |
| In vitro Potency (IC50) | 0.44 µM (human plasma clot lysis)[3] | Data not directly comparable |
Mechanism of Action: Inhibition of Fibrinolysis
Both this compound and Tranexamic Acid are lysine mimetics that competitively inhibit the activation of plasminogen to plasmin. They achieve this by binding to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin (B1330869). This action effectively inhibits the degradation of fibrin clots, a process known as fibrinolysis.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of pharmacokinetic data. Below are generalized methodologies based on published literature for the analysis of tranexamic acid. Similar principles would apply to the analysis of this compound, though specific methods are not publicly available.
Protocol 1: Determination of Tranexamic Acid in Human Plasma using HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of tranexamic acid in plasma samples.
-
Sample Preparation:
-
Collect blood samples in tubes containing an anticoagulant (e.g., 3% sodium citrate) at predetermined time points after drug administration.
-
Centrifuge the blood samples (e.g., at 2000g for 15 minutes) to separate the plasma.
-
Store the plasma samples at -70°C until analysis.
-
For analysis, perform protein precipitation by adding a precipitating agent (e.g., perchloric acid) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is used for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) at a specific pH.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min.
-
Derivatization: As tranexamic acid lacks a strong chromophore, pre- or post-column derivatization with a fluorescent agent (e.g., ortho-phthalaldehyde) is often required for sensitive detection.
-
Detection: Fluorescence detection at appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
A calibration curve is generated using standard solutions of tranexamic acid of known concentrations.
-
The peak area of tranexamic acid in the plasma samples is compared to the calibration curve to determine its concentration.
-
Conclusion
This comparative guide highlights the current understanding of the pharmacokinetic profiles of this compound and Tranexamic Acid. TXA is a well-characterized drug with extensive clinical data supporting its use. This compound, as a novel fibrinolysis inhibitor, shows promise in preclinical models with good oral bioavailability in animal species and a predicted convenient dosing schedule for humans. However, the absence of publicly available human pharmacokinetic data for this compound limits a direct and comprehensive comparison. Further clinical investigation is necessary to fully elucidate the pharmacokinetic profile of this compound in humans and to establish its potential advantages over existing therapies like Tranexamic Acid. Researchers are encouraged to consult the primary literature for more in-depth information.
References
- 1. Plasma Concentrations of Tranexamic Acid in Postpartum Women After Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6564 is a novel, orally available fibrinolysis inhibitor developed to prevent bleeding by interfering with the protein-protein interaction between plasminogen and fibrin (B1330869).[1][2][3] Its mechanism of action involves binding to the lysine (B10760008) binding sites (LBS) within the kringle domains of plasminogen, thereby preventing the formation of plasmin and the subsequent degradation of fibrin clots.[1][2][3] A critical aspect of the development of this compound was ensuring its selectivity, particularly to avoid the off-target effects associated with older antifibrinolytic agents like tranexamic acid (TXA), such as the potential for seizures due to GABAa receptor antagonism.[3][4] This guide provides a comparative assessment of the selectivity of this compound, presenting available data and outlining experimental protocols for further investigation.
Signaling Pathway of Fibrinolysis Inhibition by this compound
The primary signaling pathway targeted by this compound is the fibrinolytic cascade. Under normal physiological conditions, tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) convert plasminogen to the active enzyme plasmin, which then degrades fibrin clots. This process is localized to the clot surface through the interaction of plasminogen's kringle domains with lysine residues on fibrin. This compound acts as a competitive inhibitor of this interaction.
Caption: Mechanism of fibrinolysis inhibition by this compound.
Comparative Selectivity Data
| Compound | Target/Assay | IC50 / Kd | Fold Selectivity (vs. Plasminogen) | Reference |
| This compound | Human Plasma Clot Lysis | 0.44 µM | - | [1][2] |
| GABAa Receptor | No detectable activity | High | [1][2] | |
| Tranexamic Acid (TXA) | Human Plasma Clot Lysis | 1600 µM | - | [3] |
| Plasminogen Kringle 1 | Kd = 1.1 µM (high affinity site) | - | [5] | |
| uPA | Ki = 2 mM | Lower | [5] |
Note: The lack of extensive public data on this compound's selectivity against other lysine-binding domains, such as those in apolipoprotein(a), represents a knowledge gap. Further studies are required for a complete assessment.
Proposed Panel for Further Selectivity Screening
A thorough evaluation of this compound's selectivity should include a panel of proteins containing structurally related lysine-binding domains. This would provide a more complete picture of its off-target interaction profile.
-
Plasminogen Kringle Domains: Kringle 1, 2, 4, and 5 to assess intra-protein selectivity.
-
Apolipoprotein(a) Kringle Domains: Kringle IV types 2-10 and Kringle V, due to their high homology with plasminogen kringles and their role in cardiovascular disease.[6][7]
-
Other Coagulation Factors with Kringle Domains: Prothrombin and Factor XII.[8]
-
Tissue Plasminogen Activator (tPA): To assess any direct interaction that could modulate its activity.[9]
-
Urokinase Plasminogen Activator (uPA): As a key enzyme in plasminogen activation.[5]
Experimental Protocols
To assess the selectivity of this compound and other inhibitors against the proposed panel of lysine binding domains, the following experimental methodologies are recommended.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).
Objective: To determine the binding affinity and kinetics of this compound to various immobilized lysine binding domains.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Recombinant purified lysine binding domain proteins (e.g., plasminogen kringle 1, apolipoprotein(a) KIV-10)
-
This compound and other test compounds
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified lysine binding domain protein at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 10 µM).
-
Inject the compound solutions over the immobilized protein surface and a reference flow cell at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if required.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Caption: Workflow for SPR-based binding analysis.
AlphaScreen Assay for High-Throughput Screening
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of protein-protein interactions and their inhibitors.
Objective: To determine the inhibitory potency (IC50) of this compound on the interaction between a specific lysine binding domain and a lysine-containing peptide.
Materials:
-
AlphaScreen-compatible microplate reader
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads
-
Biotinylated lysine-containing peptide (e.g., biotin-poly-L-lysine)
-
His-tagged recombinant lysine binding domain protein
-
This compound and other test compounds
-
Assay buffer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a mixture of the His-tagged lysine binding domain and the biotinylated lysine peptide in assay buffer.
-
-
Assay Protocol:
-
To a 384-well microplate, add the this compound dilutions.
-
Add the protein-peptide mixture to the wells.
-
Incubate at room temperature for 30-60 minutes to allow for compound binding.
-
Add a mixture of Streptavidin-Donor beads and Ni-Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the AlphaScreen signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for AlphaScreen-based inhibition assay.
Conclusion
This compound demonstrates high potency in inhibiting fibrinolysis and excellent selectivity over the GABAa receptor, a significant improvement over older antifibrinolytic agents. However, a comprehensive public assessment of its selectivity against a broader panel of related lysine binding domains is currently lacking. The experimental protocols outlined in this guide provide a framework for conducting such studies, which are crucial for a complete understanding of the pharmacological profile of this compound and for the development of future fibrinolysis inhibitors with even greater selectivity.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured patient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tranexamic acid for haemostasis and beyond: does dose matter? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of AZD6564 in Different Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD6564, a novel fibrinolysis inhibitor, and its therapeutic potential in inflammatory disease models, particularly those relevant to respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and bronchiectasis. While direct experimental data for this compound in these specific respiratory models is not publicly available, this document outlines the scientific rationale for its potential application based on its mechanism of action. The performance of relevant comparator drugs with established data in these indications, such as Dipeptidyl peptidase-1 (DPP-1) inhibitors and neutrophil elastase inhibitors, is presented to provide a framework for evaluating the potential of this compound.
Introduction to this compound and the Rationale for its Investigation in Respiratory Diseases
This compound is a potent, orally bioavailable inhibitor of fibrinolysis that functions by preventing the interaction between plasmin and fibrin (B1330869).[1] Its mechanism is analogous to that of tranexamic acid but with potentially improved pharmacological properties.[2] The primary therapeutic area for which this compound has been investigated is the treatment of bleeding disorders, such as heavy menstrual bleeding.
The rationale for exploring this compound in inflammatory respiratory diseases stems from the emerging role of the plasminogen/plasmin system in lung inflammation. In inflammatory lung conditions, increased vascular permeability leads to the deposition of fibrin in the airways. The subsequent breakdown of this fibrin by plasmin generates fibrin degradation products (FDPs), which have been shown to be potent chemoattractants for neutrophils, key inflammatory cells in the pathogenesis of COPD and bronchiectasis.[3][4] By inhibiting fibrinolysis, this compound could potentially reduce the generation of FDPs, thereby decreasing neutrophil recruitment to the lungs and mitigating the associated inflammation and tissue damage.
Comparative Analysis: this compound vs. Alternative Therapies
This section compares the hypothesized therapeutic potential of this compound with established and emerging therapies for COPD and bronchiectasis that also target neutrophil-mediated inflammation.
Mechanism of Action
| Drug Class | Target | Mechanism of Action | Relevance to Respiratory Disease |
| Fibrinolysis Inhibitors (e.g., this compound) | Plasmin-Fibrin Interaction | Inhibits the breakdown of fibrin clots, potentially reducing the formation of pro-inflammatory Fibrin Degradation Products (FDPs) that attract neutrophils.[3][4] | Reduces a potential source of neutrophil chemoattraction in the airways. |
| Dipeptidyl Peptidase-1 (DPP-1) Inhibitors (e.g., Brensocatib) | Dipeptidyl Peptidase-1 (Cathepsin C) | Prevents the activation of neutrophil serine proteases (NSPs), including neutrophil elastase, proteinase 3, and cathepsin G, during neutrophil maturation in the bone marrow.[5][6][7] | Reduces the activity of key enzymes responsible for tissue damage and inflammation in bronchiectasis.[8] |
| Neutrophil Elastase (NE) Inhibitors (e.g., Alvelestat/AZD9668) | Neutrophil Elastase | Directly inhibits the activity of neutrophil elastase, a key protease implicated in the destruction of lung tissue and propagation of inflammation in COPD.[9][10][11] | Protects the lung matrix from degradation and may reduce inflammation and mucus secretion.[9] |
Preclinical and Clinical Data Summary (for Comparator Drugs)
As there is no publicly available data for this compound in respiratory disease models, the following tables summarize the performance of comparator drugs.
Table 1: Brensocatib (DPP-1 Inhibitor) in Bronchiectasis
| Parameter | Study/Model | Results | Reference |
| Time to First Exacerbation | Phase II WILLOW trial | Significantly prolonged time to first exacerbation (Hazard Ratio 0.58-0.62).[8] | [8] |
| Annualized Exacerbation Rate | Phase III ASPEN trial | Reduced by 21% (10 mg dose) and 19% (25 mg dose) compared to placebo.[8] | [8] |
| Sputum Neutrophil Elastase Activity | Phase II WILLOW trial | Significantly reduced.[12] | [12] |
| Quality of Life | Phase II & III trials | Improvements observed in patient-reported outcomes.[5] | [5] |
Table 2: Neutrophil Elastase Inhibitors in COPD
| Compound | Study/Model | Key Findings | Reference |
| Alvelestat (AZD9668) | Preclinical models | Did not show significant changes in lung function or inflammation when added to standard therapy in a clinical trial. | [10] |
| MR889 | Double-blind, randomized, placebo-controlled trial in COPD patients | Well-tolerated but did not significantly alter biochemical indices of lung destruction overall. A subset of patients with shorter disease duration showed a significant drop in urinary desmosine. | [13] |
| Various NE Inhibitors | Clinical trials | Generally, have shown limited success in demonstrating significant clinical benefit in COPD. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the validation of therapeutic candidates. Below are representative protocols for key experiments in the evaluation of drugs for COPD and bronchiectasis.
Animal Models of COPD and Bronchiectasis
-
Cigarette Smoke-Induced COPD in Mice:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Induction: Exposure of mice to whole-body cigarette smoke (e.g., 4% dilution, 1 hour/day, 5 days/week) for 3-6 months.
-
Treatment: Administration of the test compound (e.g., this compound) or vehicle control via an appropriate route (e.g., oral gavage) daily, starting from a predetermined time point during the smoke exposure period.
-
Endpoints:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts (neutrophils, macrophages), cytokine levels (e.g., IL-6, TNF-α).
-
Lung Histology: Assessment of emphysema (mean linear intercept), inflammation, and goblet cell hyperplasia (Periodic acid-Schiff staining).
-
Lung Function: Measurement of lung resistance and compliance using a forced oscillation technique.
-
-
-
Lipopolysaccharide (LPS)-Induced Bronchiectasis Model in Rats:
-
Animals: Sprague-Dawley rats, 8-10 weeks old.
-
Induction: Intratracheal instillation of LPS (e.g., 1 mg/kg) once a week for 4 weeks to induce airway inflammation and remodeling characteristic of bronchiectasis.
-
Treatment: Daily administration of the test compound or vehicle.
-
Endpoints:
-
BAL Fluid Analysis: Neutrophil counts, myeloperoxidase (MPO) activity.
-
Lung Histology: Evaluation of bronchial dilation, airway wall thickening, and mucus plugging.
-
Micro-CT Imaging: To assess structural changes in the airways.
-
-
In Vitro Assays
-
Neutrophil Chemotaxis Assay:
-
Isolate human neutrophils from peripheral blood.
-
Use a Boyden chamber or a microfluidic device with a chemoattractant gradient (e.g., FDPs, IL-8).
-
Pre-incubate neutrophils with the test compound (this compound) or control.
-
Quantify the number of migrated cells towards the chemoattractant.
-
-
Neutrophil Elastase Activity Assay:
-
Isolate human neutrophils and stimulate them (e.g., with fMLP) to release elastase.
-
Use a specific fluorogenic substrate for neutrophil elastase.
-
Measure the fluorescence intensity in the presence and absence of the test compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Hypothesized role of this compound in lung inflammation.
Mechanism of action of DPP-1 inhibitors.
Experimental Workflows
Workflow for preclinical COPD model evaluation.
Conclusion and Future Directions
This compound, a fibrinolysis inhibitor, presents a novel, albeit hypothetical, therapeutic approach for inflammatory respiratory diseases such as COPD and bronchiectasis. The scientific rationale is based on the role of the plasminogen/plasmin system in generating pro-inflammatory, neutrophil-attracting fibrin degradation products in the lungs.
Direct comparisons with established therapies like DPP-1 inhibitors and neutrophil elastase inhibitors are currently limited by the absence of specific preclinical or clinical data for this compound in these indications. Future research should focus on validating the therapeutic potential of this compound in relevant animal models of COPD and bronchiectasis, using the experimental protocols outlined in this guide. Key areas of investigation should include the effect of this compound on neutrophil recruitment, lung inflammation, and structural lung changes in these models. Such studies will be crucial in determining whether the inhibition of fibrinolysis represents a viable new strategy for the treatment of these debilitating respiratory diseases.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction [ouci.dntb.gov.ua]
- 3. The role of fibrin degradation products in neutrophil recruitment to the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Dipeptidyl peptidase-1 inhibitors in bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Dipeptidyl peptidase 1 inhibitors and neutrophilic inflammation in bronchiectasis: a narrative review - Tang- Journal of Thoracic Disease [jtd.amegroups.org]
- 8. Frontiers | Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects [frontiersin.org]
- 9. Targeting lung inflammation: novel therapies for the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
A Comparative Guide to CXCR2 Antagonists in Drug Development
An important clarification regarding AZD6564: Initial searches indicate a potential misunderstanding in the classification of this compound. Scientific literature consistently describes this compound as a fibrinolysis inhibitor that acts by preventing the interaction between plasmin and fibrin.[1][2] It is not a CXCR2 antagonist. It is possible that this was confused with AZD5069 (Danirixin) , which is an AstraZeneca-developed CXCR2 antagonist. This guide will therefore focus on a comparison of prominent CXCR2 antagonists, including Danirixin (B1669794), Navarixin (B609427), and Reparixin (B1680519).
The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of neutrophils to sites of inflammation.[3][4] Its involvement in various inflammatory diseases has made it a key target for therapeutic intervention. This guide provides a comparative overview of three leading CXCR2 antagonists: Danirixin (AZD5069), Navarixin (SCH 527123), and Reparixin, with a focus on their pharmacological profiles, clinical trial data, and the experimental methods used for their evaluation.
Mechanism of Action and In Vitro Potency
The primary mechanism of these antagonists is to block the CXCR2 signaling pathway, thereby inhibiting neutrophil chemotaxis. However, they exhibit different modes of action and potencies.
| Compound | Mechanism of Action | CXCR2 Potency | Selectivity (over CXCR1) |
| Danirixin (AZD5069) | Competitive, reversible antagonist[5][6] | pIC50: 7.9 (binding to human CXCR2)[7] | 78-fold[7] |
| Navarixin (SCH 527123) | Potent, orally bioavailable allosteric antagonist[8] | IC50: 2.6 nM[9] | ~14-fold (IC50 for CXCR1: 36 nM)[9] |
| Reparixin | Non-competitive allosteric inhibitor | IC50: 400 nM[10] | Lower (Potent CXCR1 inhibitor with IC50: 1 nM)[10] |
Clinical Trial Data
These CXCR2 antagonists have been evaluated in various clinical trials for a range of inflammatory conditions and cancers. The outcomes have been mixed, highlighting the complexities of targeting the inflammatory response.
| Indication | Phase | Key Findings | Reference |
| COPD | IIb | No significant improvement in respiratory symptoms (E-RS:COPD scores), CAT, or SGRQ-C scores compared to placebo. An increased incidence of exacerbations and pneumonia was observed at the 50 mg dose.[11][12] | NCT03034967[11][13] |
| Influenza | IIb | The study was terminated early due to low enrollment. In the small number of participants, the median time to clinical response was longer in the danirixin groups compared to placebo.[14] | NCT02927431[14] |
| Indication | Phase | Key Findings | Reference |
| Asthma (neutrophilic) | II | The study was completed, but detailed results showing significant efficacy are not readily available in the provided search results. The trial aimed to assess the effect on sputum absolute neutrophil count.[15][16] | NCT00632502[16] |
| COPD | II | A long-term study was planned to evaluate the effects on airflow, but the current status and detailed results are not fully available in the provided search results.[17] | NCT01006616[17] |
| Advanced Solid Tumors | II | In combination with pembrolizumab (B1139204), navarixin did not demonstrate sufficient efficacy, and the study was closed based on interim futility analysis.[18] | NCT03473925[18] |
| Indication | Phase | Key Findings | Reference |
| Metastatic Triple-Negative Breast Cancer | II | In combination with paclitaxel (B517696), reparixin did not prolong progression-free survival compared to paclitaxel alone (median 5.5 vs 5.6 months).[19] | NCT02370238[19] |
| Operable HER-2 Negative Breast Cancer | Ib | The combination of reparixin and paclitaxel was found to be safe and tolerable. A 30% response rate was observed.[20] | NCT02001974[21] |
| COVID-19 Pneumonia | III | This trial was designed to evaluate the effect on mortality and the need for mechanical ventilation.[22] | - |
Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Characteristics |
| Danirixin (AZD5069) | Systemic exposure increases with dose. Co-administration with food decreases Cmax by 37% and AUC by 16%. Gastric acid-reducing agents can decrease Cmax by 65%.[23] |
| Navarixin (SCH 527123) | Orally bioavailable. Pharmacokinetic parameters (AUC, Cmax, Ctrough) were assessed in clinical trials.[24] |
| Reparixin | Plasma protein binding is over 99%. It is more rapidly eliminated in rats (t1/2 ~0.5h) than in dogs (t1/2 ~10h). In a phase Ib study in breast cancer, Cmax and AUC increased in an approximately dose-proportional manner.[1][20] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of CXCR2 antagonists.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is fundamental for assessing the ability of a CXCR2 antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of a test compound on neutrophil migration in response to a CXCR2 ligand (e.g., CXCL1 or CXCL8).
Materials:
-
Isolated human neutrophils
-
Chemoattractant (CXCL1 or CXCL8)
-
Test compound (e.g., Navarixin) dissolved in DMSO and serially diluted in assay buffer
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (with a pore size of 3-5 µm)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Cell counting method (e.g., flow cytometry, manual counting with a hemocytometer, or a plate reader-based method)
Protocol:
-
Chemoattractant Preparation: Prepare the chemoattractant solution in the assay buffer at a concentration known to induce a robust chemotactic response (e.g., 10-100 ng/mL). Add this solution to the lower wells of the multi-well plate.
-
Insert Placement: Carefully place the Transwell inserts into the wells containing the chemoattractant.
-
Cell and Compound Preparation: In separate tubes, pre-incubate a suspension of isolated neutrophils with various concentrations of the test compound or vehicle control (DMSO) for 15-30 minutes at room temperature.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration through the porous membrane.
-
Quantification: After incubation, carefully remove the inserts. Quantify the number of neutrophils that have migrated into the lower chamber. This can be done by collecting the cells from the lower chamber and counting them using a flow cytometer or a hemocytometer. Alternatively, cells can be lysed and quantified using a fluorescent dye-based assay.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade leading to neutrophil chemotaxis and its inhibition.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 4. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of conventional and bioenhanced tablet formulations of danirixin (GSK1325756) following oral administration in healthy, elderly, human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. researchgate.net [researchgate.net]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Independent Verification of Published AZD6564 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data for AZD6564, a novel fibrinolysis inhibitor, with alternative antifibrinolytic agents. The information is compiled from publicly available scientific literature to assist researchers in evaluating its potential.
Mechanism of Action and Signaling Pathway
This compound is a lysine (B10760008) mimetic that acts as a potent inhibitor of fibrinolysis.[1][2] Its mechanism of action involves binding to the lysine-binding sites in the kringle domains of plasminogen. This prevents plasminogen from binding to fibrin (B1330869), thereby blocking its conversion to plasmin and inhibiting the breakdown of fibrin clots.[1][2] This protein-protein interaction interference is a well-established mechanism for antifibrinolytic drugs.
Below is a diagram illustrating the fibrinolysis signaling pathway and the inhibitory action of this compound and other lysine analogs.
Caption: Fibrinolysis pathway and inhibition by lysine analogs.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its alternatives. Data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
In Vitro Potency: Human Plasma Clot Lysis Assay
This assay measures the concentration of a compound required to inhibit the lysis of a fibrin clot formed in human plasma, typically induced by tissue plasminogen activator (tPA). A lower IC50 value indicates higher potency.
| Compound | IC50 (µM) | Source |
| This compound | 0.44 | --INVALID-LINK--[1] |
| Tranexamic Acid (TXA) | 24.1 | --INVALID-LINK--[3] |
| ε-Aminocaproic Acid (EACA) | ~72 (dissociation constant) | --INVALID-LINK--[4] |
| Aprotinin (B3435010) | 0.16 | --INVALID-LINK--[3] |
In Vivo Efficacy: Rat Tail Bleeding Model
This model assesses the ability of a compound to reduce bleeding time in rats after a standardized tail injury, often with tPA-induced hyperfibrinolysis.
| Compound | ED50 (mg/kg) | EC50 (µM) | Source |
| This compound | 1.1 | 2.6 | --INVALID-LINK--[1] |
| Tranexamic Acid (TXA) | 21 | 31 | --INVALID-LINK--[1] |
Note: ED50 and EC50 values for TXA are as reported in the this compound discovery publication for direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols based on published literature and may require optimization for specific laboratory conditions.
Human Plasma Clot Lysis Assay (Turbidimetric)
This protocol outlines a common method for assessing the in vitro antifibrinolytic activity of a compound.
Caption: Workflow for the human plasma clot lysis assay.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer.
-
Assay Plate Setup: In a 96-well microplate, add citrated platelet-poor human plasma to each well.
-
Compound Addition: Add the diluted test compound or vehicle control to the appropriate wells.
-
Initiation of Clotting and Fibrinolysis: Add a solution containing a final concentration of tissue plasminogen activator (tPA, e.g., 60 ng/mL) and thrombin (e.g., 0.5 IU/mL) to initiate clot formation and subsequent lysis. Calcium chloride (e.g., 10 mM final concentration) is also added.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Monitor the change in optical density (absorbance) at a wavelength of, for example, 405 nm over time.
-
Data Analysis: The time to 50% clot lysis is determined from the resulting curve of absorbance versus time. The IC50 value is calculated by plotting the percentage inhibition of clot lysis against the concentration of the test compound.
tPA-Induced Rat Tail Bleeding Model
This in vivo protocol is used to evaluate the hemostatic efficacy of a compound in a model of hyperfibrinolysis.
Caption: Workflow for the tPA-induced rat tail bleeding model.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered, typically via intravenous (IV) or oral (PO) route, at various doses to different groups of animals.
-
Induction of Hyperfibrinolysis: A solution of human tPA is infused intravenously to induce a hyperfibrinolytic state, which prolongs bleeding time.
-
Bleeding Induction: A standardized incision is made on the tail, for example, by transecting the distal 3 mm.
-
Measurement of Bleeding Time: The bleeding tail is gently blotted onto a piece of filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases. The time to cessation of bleeding for a defined period (e.g., >1 minute) is recorded as the bleeding time.
-
Data Analysis: The dose of the compound that reduces the tPA-prolonged bleeding time by 50% (ED50) is calculated. If plasma concentrations of the compound are measured, the plasma concentration that gives 50% reduction in bleeding time (EC50) can also be determined.
References
- 1. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor this compound, Acting via Interference of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of aprotinin and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of epsilon-aminocaproic acid distribution, elimination, and antifibrinolytic effects in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of AZD6564 and Existing Antifibrinolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the investigational oral fibrinolysis inhibitor, AZD6564, and established antifibrinolytic agents, tranexamic acid (TXA) and aminocaproic acid. The information is intended to assist researchers and drug development professionals in understanding the potential safety advantages of novel antifibrinolytics.
Introduction
Antifibrinolytic drugs are crucial in managing bleeding conditions by preventing the breakdown of fibrin (B1330869) clots. Tranexamic acid and aminocaproic acid are widely used lysine (B10760008) analogs that competitively inhibit the binding of plasminogen to fibrin.[1][2] While effective, their use can be associated with a range of side effects, some of which are dose-dependent.[3] this compound is a novel oral fibrinolysis inhibitor that, like tranexamic acid, acts by interfering with the protein-protein interaction between plasmin and fibrin.[3][4] A key distinction in its development has been the focus on high selectivity over gamma-aminobutyric acid (GABAa) receptors, which is hypothesized to translate into a more favorable side effect profile.[3][5]
Mechanism of Action and Signaling Pathway
Both existing antifibrinolytics and this compound target the fibrinolytic pathway. They function by blocking the lysine-binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent degradation of the fibrin clot.[1][3] The off-target effects of some antifibrinolytics, particularly tranexamic acid, are thought to be mediated through their interaction with GABAa receptors, which can lead to neurological and gastrointestinal side effects.[3] this compound has been specifically designed to minimize this interaction.[3][5]
Comparative Side Effect Profiles
The following table summarizes the known and potential side effects of this compound, tranexamic acid, and aminocaproic acid. It is important to note that the side effect profile for this compound is based on preclinical data and its targeted mechanism, as comprehensive clinical trial data is not yet widely available.
| Side Effect Category | This compound (Hypothesized/Preclinical) | Tranexamic Acid | Aminocaproic Acid |
| Gastrointestinal | Lower incidence expected due to high GABAa selectivity.[3] | Nausea, vomiting, diarrhea, abdominal pain (often dose-dependent).[3][6] | Nausea, vomiting, stomach cramps, diarrhea.[7][8] |
| Neurological | Lower incidence of seizures expected due to no detectable GABAa activity.[3][4] | Seizures (rare, associated with high doses), dizziness, headache.[3][6] | Dizziness, headache, confusion, hallucinations.[7][8] |
| Thromboembolic Events | Potential risk as with all antifibrinolytics. | Increased risk of thrombosis, deep vein thrombosis, pulmonary embolism, stroke.[9][10] | Risk of abnormal clot formation, deep vein thrombosis, pulmonary embolism, stroke.[7] |
| Visual Disturbances | To be determined in clinical trials. | Changes in color vision, visual disturbances (requires ophthalmologic monitoring).[9][11] | Decreased or blurred vision.[8] |
| Allergic Reactions | To be determined in clinical trials. | Rash, itching, hives, anaphylaxis (rare).[9][11] | Rash, itching, hives, difficulty breathing or swallowing.[8] |
| Musculoskeletal | To be determined in clinical trials. | Muscle pain and stiffness.[6] | Muscle weakness, pain, or spasms. |
| Cardiovascular | To be determined in clinical trials. | Hypotension (with rapid intravenous injection). | Dizziness, faintness upon standing. |
| Renal | To be determined in clinical trials. | Caution in patients with renal impairment. | Potential for kidney impairment, especially with long-term use.[7] |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials for antifibrinolytic agents typically involves a multi-faceted approach to ensure patient safety and gather comprehensive data. While specific protocols vary between studies, the following outlines a general methodology.
1. Adverse Event (AE) Monitoring and Reporting:
-
Definition: An adverse event is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Data Collection: All AEs, whether observed by the investigator or reported by the patient, are recorded on the Case Report Form (CRF). This includes the onset, duration, severity, relationship to the study drug, and action taken.
-
Severity Grading: AEs are typically graded for severity using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).
2. Specific Assessments:
-
Thromboembolic Events: Patients are monitored for signs and symptoms of thrombosis, such as pain, swelling, or redness in the limbs, shortness of breath, and chest pain. Imaging studies (e.g., Doppler ultrasound, CT angiography) are performed as clinically indicated.
-
Neurological Assessment: Regular monitoring for neurological symptoms such as seizures, dizziness, and severe headaches is conducted.
-
Ophthalmologic Examinations: For drugs with known potential for visual disturbances like tranexamic acid, baseline and periodic ophthalmologic examinations are often included in the protocol to assess visual acuity and color vision.[9][10]
-
Gastrointestinal Tolerability: Patients are questioned about the incidence and severity of nausea, vomiting, diarrhea, and abdominal pain.
-
Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate) and laboratory parameters (e.g., renal and hepatic function tests, coagulation panels) is performed to detect any drug-related changes.
Conclusion
Existing antifibrinolytics, tranexamic acid and aminocaproic acid, are effective but are associated with a range of side effects, notably gastrointestinal and, in the case of tranexamic acid, potential neurological effects linked to off-target GABAa receptor antagonism. The development of this compound with high selectivity to avoid this interaction presents a promising advancement.[3] While comprehensive clinical data on the side effect profile of this compound is awaited, its targeted design suggests the potential for a more favorable safety and tolerability profile. Further research and publication of clinical trial results are necessary to fully elucidate and confirm these potential advantages.
References
- 1. Tranexamic acid adverse reactions: a brief summary for internists and emergency doctors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Aminocaproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebloodtrials.org [thebloodtrials.org]
- 6. thebloodtrials.org [thebloodtrials.org]
- 7. Frontiers | Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database [frontiersin.org]
- 8. A phase III, multicenter, randomized, placebo-controlled clinical trial of topical aminocaproic acid (Caprogel) in the management of traumatic hyphema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Trial protocol - The CRASH-2 trial: a randomised controlled trial and economic evaluation of the effects of tranexamic acid on death, vascular occlusive events and transfusion requirement in bleeding trauma patients - NCBI Bookshelf [ncbi.nlm.nih.gov]
evaluation of AZD6564's potency relative to other isoxazolone-based inhibitors
A deep dive into the potency and mechanisms of AZD6564 in relation to other isoxazolone-based inhibitors, supported by experimental data and methodologies.
This guide provides a comprehensive evaluation of this compound, an isoxazolone-based fibrinolysis inhibitor, benchmarking its potency against other inhibitors within the same chemical class that target different biological pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental frameworks to facilitate a thorough understanding of this compound's pharmacological profile.
Introduction to this compound and Isoxazolone-Based Inhibitors
This compound is a novel, orally bioavailable fibrinolysis inhibitor developed to prevent excessive bleeding by targeting the protein-protein interaction between plasmin and fibrin (B1330869).[1][2][3] As a lysine (B10760008) mimetic, it contains an isoxazolone moiety that acts as a carboxylic acid isostere, binding to the lysine-binding sites of plasmin.[1][2][3] This action blocks the binding of plasmin to fibrin, thereby inhibiting fibrinolysis.[1][2] The isoxazolone scaffold is a versatile pharmacophore present in a variety of inhibitors targeting a range of proteins, including p38 MAP kinase and Fatty Acid Amide Hydrolase (FAAH), making a comparative analysis of potency across different targets informative for understanding the therapeutic potential of this chemical class.[3][4][5][6]
Comparative Potency of this compound
The potency of this compound has been primarily evaluated in in vitro assays that measure its ability to inhibit the breakdown of fibrin clots. A key predecessor in its development was 4-(piperidyl)-3-isoxazolol (4-PIOL), which showed improved potency over the clinically used agent, Tranexamic Acid (TXA).[1] Through a process of optimizing for potency, permeability, and selectivity against the GABAa receptor, this compound emerged as a clinical candidate.[1][2][7]
| Compound | Target | Key Potency Metric (IC50) | Assay | Reference |
| This compound | Plasmin | 0.44 µM | Human Plasma Clot Lysis Assay | [1][2] |
| 4-PIOL | Plasmin | ~4x more potent than TXA | Human Buffer and Plasma Clot Lysis Assays | [1] |
| Tranexamic Acid (TXA) | Plasmin | - | - | [1] |
| Isoxazolone Cmpd 39 | FAAH | 0.088 µM | FAAH Inhibition Assay | [3] |
| Isoxazole Cmpd 4a | p38 MAP Kinase | ~2x lower than SB-203580 | Isolated p38 MAP Kinase Assay | [1] |
Signaling Pathway and Mechanism of Action
This compound inhibits fibrinolysis, a crucial physiological process for the removal of blood clots. The core of this process is the conversion of the zymogen plasminogen to the active enzyme plasmin, which then degrades the fibrin mesh of a clot. This activation is facilitated by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). The localization and potentiation of this activity on the fibrin surface are mediated by the lysine-binding sites (LBS) within the kringle domains of plasminogen and plasmin, which bind to C-terminal lysine residues on fibrin. This compound acts as a competitive inhibitor by binding to these LBS, thereby preventing the interaction between plasmin(ogen) and fibrin and, consequently, inhibiting fibrinolysis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to evaluate the potency and properties of this compound and related compounds.
Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in human plasma.
-
Plasma Preparation : Platelet-poor plasma (PPP) is prepared from citrated human blood by centrifugation.[7]
-
Clot Formation : In a 96-well plate, PPP is mixed with an activator of coagulation, such as recombinant tissue factor (TF) or thrombin, along with phospholipids (B1166683) and calcium, to induce fibrin formation.[7]
-
Initiation of Fibrinolysis : A low concentration of tissue plasminogen activator (tPA) is added to initiate fibrinolysis.[8]
-
Turbidity Measurement : The formation and subsequent lysis of the fibrin clot are monitored over time by measuring the change in optical density (turbidity) at a specific wavelength (e.g., 405 nm) in a microplate reader.[7][9]
-
Data Analysis : The time to 50% clot lysis is determined from the resulting turbidity curve. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% prolongation of the clot lysis time.[7]
GABAa Receptor Binding Assay
This assay is used to determine the off-target activity of compounds at the GABAa receptor, a key selectivity parameter for this compound.
-
Membrane Preparation : Rat brain membranes are prepared by homogenization and centrifugation to isolate the fraction containing the GABAa receptors.[2]
-
Radioligand Binding : The membranes are incubated with a radiolabeled ligand that specifically binds to the GABAa receptor, such as [3H]muscimol.[2][10]
-
Competition Binding : The assay is performed in the presence of increasing concentrations of the test compound (e.g., this compound) to determine its ability to displace the radioligand.
-
Separation and Scintillation Counting : The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis : The IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[2]
Caco-2 Cell Permeability Assay
This in vitro model is used to predict the intestinal permeability and oral absorption of a drug candidate.
-
Cell Culture : Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable filter supports for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[11][12]
-
Monolayer Integrity Check : The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[11][12]
-
Transport Experiment : The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at specific time points.[11]
-
Quantification : The concentration of the compound in the collected samples is determined using LC-MS/MS.[11]
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated. By measuring transport in both directions (A to B and B to A), an efflux ratio can be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.[11][13]
Conclusion
This compound demonstrates potent inhibition of fibrinolysis with an IC50 in the sub-micromolar range, representing a significant improvement over earlier compounds in its lineage. When compared to other isoxazolone-based inhibitors targeting different proteins such as FAAH and p38 MAP kinase, the potency of this compound is within a comparable range, highlighting the versatility of the isoxazolone scaffold in designing potent inhibitors for diverse biological targets. The detailed experimental protocols provided herein offer a framework for the consistent and reproducible evaluation of such compounds, which is essential for advancing drug discovery and development efforts.
References
- 1. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazolone based inhibitors of p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Tests of Fibrinolysis [practical-haemostasis.com]
- 9. A novel ex vivo approach for measuring plasminogen activation upon established plasma clots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling AZD6564
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling AZD6564. Adherence to these guidelines is essential to ensure a safe laboratory environment and proper disposal of chemical waste.
This compound is a novel, potent oral fibrinolysis inhibitor. As with any investigational compound where comprehensive hazard information may not be available, a cautious approach to handling is paramount. The following procedures are based on best practices for managing potentially hazardous pharmaceutical compounds and are designed to minimize exposure risk.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. All personnel handling this compound in any form (solid or solution) must adhere to the following PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Lab Coat | Disposable, solid-front, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the solid compound or when there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimizing the risk of contamination and exposure. The following diagram outlines the essential steps for handling this compound from receipt to disposal.
Figure 1: Step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment. All materials that come into contact with this compound are to be considered hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled hazardous solid waste container | Collect all unused solid compound and contaminated disposable labware (e.g., weigh boats, pipette tips). |
| Liquid Waste (Solutions) | Labeled hazardous liquid waste container | Collect all solutions containing this compound. Do not dispose of down the drain. |
| Contaminated PPE | Labeled hazardous solid waste container | All used gloves, lab coats, and other disposable PPE should be disposed of as hazardous waste. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound." Follow your institution's specific guidelines for the final collection and disposal of chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary to minimize harm.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with absorbent material. For large spills, or if you are not trained, contact your institution's environmental health and safety department immediately. |
This guidance is intended to provide a framework for the safe handling of this compound. Researchers are encouraged to consult their institution's specific safety protocols and to perform a risk assessment prior to beginning any new experimental work. By prioritizing safety and adhering to these procedures, you contribute to a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
